5-Fluoro-2-formylphenylboronic acid
Description
Properties
IUPAC Name |
(5-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYQNYPIYYNUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675314 | |
| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-30-2 | |
| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-formylphenylboronic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a boronic acid moiety, a fluorine substituent, and an aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents. Notably, compounds of this class have demonstrated potential as antimicrobial agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its relevant chemical behavior and biological interactions.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The available data, including both experimentally determined and predicted values, are summarized in the table below.
| Property | Value | Data Type |
| Molecular Formula | C₇H₆BFO₃ | - |
| Molecular Weight | 167.93 g/mol | Calculated |
| Melting Point | 137-140 °C | Experimental |
| Boiling Point | 365.2 ± 52.0 °C | Predicted |
| Density | 1.33 ± 0.1 g/cm³ | Predicted |
| pKa | 7.15 ± 0.53 | Predicted |
| Physical Appearance | White to off-white or yellow solid/powder | Observational |
| Storage Conditions | 2-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | Recommendation |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
Solubility Profile
Methodology for Qualitative Solubility:
-
To a series of test tubes, add a small, pre-weighed amount (e.g., 10 mg) of this compound.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, toluene) in small, incremental volumes (e.g., 0.1 mL).
-
After each addition, the mixture is vortexed or agitated for a set period to facilitate dissolution.
-
The solubility is visually assessed and can be categorized as:
-
Freely soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely upon agitation.
-
Slightly soluble: Only a small portion dissolves.
-
Insoluble: No apparent dissolution.
-
Methodology for Quantitative Solubility (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acidity constant (pKa) of the boronic acid moiety is a critical parameter, influencing its interaction with biological targets. The pKa of arylboronic acids can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Methodology using UV-Vis Spectrophotometry:
-
A stock solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
A series of buffer solutions with a range of known pH values are prepared.
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The boronic acid and its conjugate base (boronate) will have different absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Chemical Behavior and Biological Relevance
Isomerization in Solution
A noteworthy characteristic of 2-formylphenylboronic acids, including the 5-fluoro derivative, is their tendency to exist in equilibrium with a cyclic hemiacetal form, 3-hydroxybenzoxaborole, in solution.[1] This equilibrium is solvent-dependent.
References
An In-depth Technical Guide to 5-Fluoro-2-formylphenylboronic Acid: Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-formylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, analytical methodologies, and its role in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is an aromatic boronic acid derivative containing both a fluorine atom and a formyl group. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, particularly in the construction of complex molecular architectures.
The chemical structure of this compound is presented below:
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-30-2 | ChemScene |
| Molecular Formula | C₇H₆BFO₃ | ChemScene |
| Molecular Weight | 167.93 g/mol | ChemScene |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Melting Point | 137-140 °C | CookeChem |
| Boiling Point (Predicted) | 365.2 ± 52.0 °C | CookeChem |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | CookeChem |
| Purity | Typically ≥95-98% | ChemScene, Sigma-Aldrich |
| Storage | 4°C, stored under nitrogen | ChemScene |
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. Aldehyde proton (1H) as a singlet around 9.5-10.5 ppm. Boronic acid protons (2H) as a broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons in the range of 115-140 ppm. Carbonyl carbon of the aldehyde group around 190-200 ppm. Carbon attached to the boron atom may be broad or unobserved. Carbon attached to fluorine will show a large ¹J(C,F) coupling constant. |
| IR (Infrared) Spectroscopy | Strong, broad O-H stretching band from the boronic acid group (approx. 3200-3500 cm⁻¹). Strong C=O stretching from the aldehyde group (approx. 1680-1700 cm⁻¹). C-F stretching band (approx. 1100-1250 cm⁻¹). B-O stretching band (approx. 1300-1400 cm⁻¹). |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ or protonated molecule [M+H]+. Common fragmentation patterns would involve the loss of water (H₂O) from the boronic acid group, and cleavage of the C-B bond. |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate followed by acidic hydrolysis. The following is an adapted protocol for the synthesis of this compound, starting from 4-bromo-2-fluorobenzaldehyde.
Synthetic workflow for this compound.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of HCl (e.g., 1 M).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization Workflow
General workflow for the analytical characterization.
Applications in Drug Development
This compound is a key intermediate in the synthesis of biologically active molecules. The boronic acid moiety is particularly useful for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to create complex biaryl structures often found in drug candidates. The fluorine atom can enhance metabolic stability and bioavailability, while the formyl group provides a reactive site for further derivatization.
Antimicrobial Activity and Mechanism of Action
One of the notable applications of compounds derived from 2-formylphenylboronic acids is their antimicrobial activity.[1] It is proposed that in solution, this compound can exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole.[1] This cyclic form is structurally similar to known antifungal and antibacterial agents.
The primary mechanism of action for these benzoxaborole-containing compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1] By inhibiting LeuRS, the compound effectively halts the production of proteins essential for microbial survival, leading to cell death.
Proposed mechanism of antimicrobial action.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its unique structural features allow for the construction of complex and diverse molecular scaffolds. The insights into its antimicrobial mechanism of action further highlight its importance as a lead structure for the development of novel anti-infective agents. This technical guide provides a foundational understanding for researchers and scientists working with this important compound.
References
An In-Depth Technical Guide to 5-Fluoro-2-formylphenylboronic Acid
CAS Number: 1256355-30-2
This technical guide provides a comprehensive overview of 5-Fluoro-2-formylphenylboronic acid, a versatile building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, applications, and safety protocols, with a focus on its role in organic synthesis and potential as a therapeutic agent.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1256355-30-2 | [1][2] |
| Molecular Formula | C₇H₆BFO₃ | [1][2] |
| Molecular Weight | 167.93 g/mol | [1][2] |
| Melting Point | 137-140 °C | |
| Boiling Point (Predicted) | 365.2 ± 52.0 °C | |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |
| pKa (Predicted) | 7.15 ± 0.53 | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | [3] |
Synthesis and Purification
A plausible synthetic route to this compound can be adapted from established methods for analogous formylphenylboronic acids.[2][4] The general approach involves the protection of the formyl group, followed by a metal-halogen exchange and subsequent borylation.
Experimental Protocol: Plausible Synthesis
The following is an extrapolated protocol for the synthesis of this compound, based on the synthesis of a trifluoromethyl analog.[2]
-
Protection of the Aldehyde: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and neutralize with a mild base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Borylation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen). Slowly add n-butyllithium (1.1 eq) and stir for 1 hour. Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with aqueous HCl (2 M) and stir vigorously for several hours to hydrolyze the borate ester and the protecting group. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Purity and Common Impurities
Arylboronic acids are known to contain certain process-related impurities. Common impurities may include the corresponding deboronated arene (4-fluoro-benzaldehyde) and boroxines (cyclic anhydrides of the boronic acid).[5][6] Purification can be achieved through recrystallization or by forming a salt derivative, which can be isolated and then reconverted to the pure boronic acid.[7]
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phenyl ring, a signal for the aldehyde proton, and a broad singlet for the boronic acid protons. The fluorine atom will cause splitting of the adjacent proton signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.9 - 10.2 | Singlet (s) |
| Aromatic (H6) | ~7.8 - 8.0 | Doublet of doublets (dd) |
| Aromatic (H3) | ~7.6 - 7.8 | Doublet of doublets (dd) |
| Aromatic (H4) | ~7.2 - 7.4 | Triplet of doublets (td) |
| Boronic acid (-B(OH)₂) | ~8.0 - 8.5 | Broad singlet (br s) |
13C NMR Spectroscopy
The 13C NMR spectrum will show characteristic signals for the aldehyde carbonyl carbon, the carbon attached to the boron atom, and the aromatic carbons, with the carbon-fluorine coupling being a key feature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~190 - 195 |
| Aromatic (C-B) | ~130 - 135 (broad) |
| Aromatic (C-F) | ~160 - 165 (d, ¹JCF) |
| Other Aromatic Cs | ~115 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=O, and B-O bonds.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (boronic acid) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=O (aldehyde) | 1680-1700 |
| C=C (aromatic) | 1450-1600 |
| B-O (boronic acid) | 1300-1400 |
| C-F | 1100-1250 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be observed, along with characteristic fragmentation patterns such as the loss of water from the boronic acid group.
| Ion | Expected m/z |
| [M]⁺ | 168 |
| [M-H₂O]⁺ | 150 |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl halides to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.[12]
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound, adapted from literature procedures for similar couplings.[13][14][15]
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Potential as a Leucyl-tRNA Synthetase Inhibitor
2-Formylphenylboronic acids and their cyclic isomers, benzoxaboroles, have been identified as inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4][16] This makes them attractive candidates for the development of novel antimicrobial agents. The mechanism of inhibition involves the formation of a covalent adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, effectively trapping the tRNA and halting protein synthesis.[17][18]
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended PPE
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a fume hood.
First Aid Measures
-
After inhalation: Move to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
After swallowing: Rinse mouth with water.
Always consult the latest Safety Data Sheet (SDS) for complete and detailed information.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling and its potential as a LeuRS inhibitor make it a compound of high interest for researchers in medicinal chemistry and materials science. Proper handling and storage are essential to ensure its stability and safe use.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. mdpi.com [mdpi.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-formylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable synthetic pathway, presents detailed experimental protocols, and includes quantitative data to support the described methodologies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of three distinct functional groups: a boronic acid, a fluorine atom, and a formyl group. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design. The formyl group provides a reactive site for a variety of transformations, including reductive amination and the formation of heterocyclic systems.
This guide focuses on a robust two-step synthetic approach, commencing from the readily available starting material, 4-fluorobenzaldehyde. The synthesis involves the bromination of 4-fluorobenzaldehyde to yield 2-bromo-4-fluorobenzaldehyde, followed by a lithium-halogen exchange and subsequent borylation to afford the final product.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The overall reaction scheme is presented below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
This protocol is adapted from established procedures for the bromination of substituted benzaldehydes.
Materials:
-
4-Fluorobenzaldehyde
-
Dibromohydantoin
-
Sulfuric acid (H₂SO₄)
-
Trifluoroacetic acid (TFA)
-
n-Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (NaCl)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, add a 5:1 mixture of sulfuric acid and trifluoroacetic acid.
-
Cool the acid mixture to 0°C using an ice bath.
-
Slowly add 4-fluorobenzaldehyde to the cooled acid mixture with continuous stirring.
-
Warm the reaction mixture to 50°C.
-
Add dibromohydantoin to the reaction mixture in portions while maintaining the temperature at 50°C.
-
Stir the reaction mixture at 50°C for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.
-
Extract the aqueous phase with n-hexane (3 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid.[1][2]
Quantitative Data for Step 1:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 124.11 | - |
| Dibromohydantoin | 285.91 | 1.0 | 285.91 | - |
| 2-Bromo-4-fluorobenzaldehyde | 203.01 | - | - | ~85 |
This protocol is based on a general procedure for the synthesis of 2-formylphenylboronic acids from the corresponding 2-bromobenzaldehydes.[3] This involves an initial protection of the aldehyde, followed by a lithium-halogen exchange and borylation.
Materials:
-
2-Bromo-4-fluorobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (NaCl)
Procedure:
Part A: Acetal Protection of 2-Bromo-4-fluorobenzaldehyde
-
To a solution of 2-bromo-4-fluorobenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetal-protected intermediate, 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane.
Part B: Lithiation and Borylation
-
Dissolve the acetal-protected intermediate in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Step 2:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | 247.06 | 1.0 | 247.06 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 440 mL |
| Triisopropyl borate | 188.08 | 1.2 | 225.7 g |
| This compound | 167.93 | - | - |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of key intermediates in the synthesis.
Conclusion
The synthesis of this compound is a critical process for obtaining a versatile building block for drug discovery and materials science. The described two-step method, involving bromination followed by a protection-lithiation-borylation sequence, provides a reliable and scalable route to this valuable compound. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.
References
5-Fluoro-2-formylphenylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Fluoro-2-formylphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where it serves as a key building block in the synthesis of complex molecules. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Chemical Properties and Structure
This compound is a substituted arylboronic acid with the molecular formula C₇H₆BFO₃. Its structure, featuring both a formyl and a fluoro group on the phenyl ring, makes it a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-30-2 | [1][2][3] |
| Molecular Formula | C₇H₆BFO₃ | [1][2] |
| Molecular Weight | 167.93 g/mol | [2] |
| Physical Form | White to yellow solid | [3] |
| Purity | ≥95-98% | [3] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. Like other arylboronic acids, it is susceptible to specific degradation pathways that can impact its purity and reactivity over time.
Key Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation. Furthermore, the presence of the ortho-formyl group introduces a unique isomerization equilibrium in solution.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding deformylated and deboronated arene (in this case, 4-fluorobenzaldehyde). This process can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Oxidation: Arylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents or under aerobic conditions, to form the corresponding phenol. For this compound, this would lead to the formation of 5-fluoro-2-formylphenol.
-
Isomerization in Solution: 2-Formylphenylboronic acids are known to exist in equilibrium with their cyclic hemiacetal form, a 3-hydroxybenzoxaborole, in solution.[4][5] This isomerization is solvent-dependent and can significantly influence the reactivity and stability of the compound in solution.
References
Commercial Availability and Technical Guide for 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 5-Fluoro-2-formylphenylboronic acid (CAS No. 1256355-30-2), a versatile building block in medicinal chemistry and organic synthesis. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and a key application, and visualizations of its synthetic workflow and a potential mechanism of action.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with options for bulk and custom synthesis available from several vendors. Below is a summary of representative commercial sources.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | SY3H315B110B | 95% | 250 mg, 1 g, 5 g | Ships from an Aldrich Partner. |
| ChemScene | CS-W000864 | ≥96% | Inquire for details | Offers custom synthesis and commercial production.[1] |
| Apollo Scientific | PC52076 | 95% | 1 g | In stock in the UK and US. |
| United States Biological | 276650 | Highly Purified | Inquire for details | - |
| Frontier Specialty Chemicals | F10843 | Guaranteed Purity | Inquire for sizes and pricing | Offers smaller sizes and bulk quantities.[2] |
| AbacipharmTech | SY005089 | Inquire for details | Inquire for sizes and pricing | Delivery time is approximately 1 week.[3] |
| Alfa Chemistry | - | For experimental/research use | Inquire for details | -[4] |
| Echemi | - | Industrial Grade | Inquire for details | Offered as a powder or liquid. |
| ChemUniverse | - | - | Bulk quote requests available | - |
Physicochemical Properties
| Property | Value |
| CAS Number | 1256355-30-2 |
| Molecular Formula | C₇H₆BFO₃ |
| Molecular Weight | 167.93 g/mol |
| Appearance | White to yellow solid |
| Storage | 4°C or refrigerator, often under nitrogen. |
| SMILES | O=Cc1ccc(cc1B(O)O)F |
| InChI Key | FLYQNYPIYYNUCW-UHFFFAOYSA-N |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are based on established procedures for analogous compounds.
Synthesis of this compound
The synthesis of 2-formylphenylboronic acids can be achieved from the corresponding halogenated benzaldehydes. A common route involves a lithium-halogen exchange followed by borylation. Due to the reactivity of the formyl group with organolithium reagents, it may need to be protected, although direct lithiation can sometimes be successful under carefully controlled conditions.
Materials:
-
2-Bromo-4-fluorobenzaldehyde (or 4-fluoro-2-iodobenzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl solution and stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by crystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent for introducing the 5-fluoro-2-formylphenyl moiety into various molecules via the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., 2 M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Ethyl acetate
-
Celite
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Add the aqueous base (e.g., 2 M Na₂CO₃).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: A representative synthetic workflow for this compound.
Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
2-Formylphenylboronic acids can exist in equilibrium with their cyclic isomers, 3-hydroxybenzoxaboroles. These benzoxaboroles are known to be potent inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This mechanism is a target for the development of novel antimicrobial agents.[5]
Caption: Inhibition of LeuRS by the cyclic isomer of this compound.
References
An In-depth Technical Guide to the Purity and Characterization of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and an aldehyde group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive amination and the formation of Schiff bases. Given its utility, a thorough understanding of its purity and a comprehensive characterization are paramount for its effective application in research and development.
Physicochemical and Spectral Data
A compilation of the key physicochemical properties and spectral data for this compound is presented below. This information is crucial for its identification, quality assessment, and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BFO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 167.93 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1256355-30-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Appearance | White to off-white or yellow solid/powder | --INVALID-LINK--[2] |
| Purity | Typically ≥95% - 98% | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Melting Point | 137-140 °C | |
| Storage Conditions | 2-8°C, under an inert atmosphere (Nitrogen or Argon) | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 365.2 ± 52.0 °C | |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |
| pKa (Predicted) | 7.15 ± 0.53 |
Experimental Protocols for Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following sections detail generalized experimental protocols for its characterization using various instrumental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex spectra, appropriate solvent selection is critical.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆, methanol-d₄, or D₂O. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and its potential impurities. Using protic solvents like methanol-d₄ or D₂O can help break up boroxine trimers, simplifying the spectrum, although the B(OH)₂ protons will exchange with the solvent and may not be observed.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Expected ¹H NMR Spectral Features: The spectrum is expected to show signals corresponding to the aldehyde proton (downfield, ~9.5-10.5 ppm), aromatic protons (in the range of 7-8.5 ppm) with characteristic splitting patterns due to fluorine and proton-proton coupling, and the boronic acid protons (a broad singlet, which may or may not be visible depending on the solvent and water content).
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Expected ¹³C NMR Spectral Features: The spectrum will show signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-170 ppm) with characteristic C-F couplings, and the carbon attached to the boron atom (which can be broad). A study on the analogous 5-trifluoromethyl-2-formylphenylboronic acid referenced the ¹³C NMR data of this compound for signal assignment, indicating the availability of such data in the literature.[3]
¹¹B and ¹⁹F NMR Spectroscopy
-
¹¹B NMR: This technique can provide information about the coordination state of the boron atom. A signal around 28-30 ppm is indicative of a trigonal boronic acid, while a signal around 5-9 ppm suggests a tetrahedral boronate species.
-
¹⁹F NMR: This will show a single resonance for the fluorine atom, and its chemical shift and coupling to adjacent protons can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for identifying any related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic boronic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition or a suitable solvent like acetonitrile/water.
-
Purity Calculation: The purity is generally determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for non-volatile compounds like boronic acids.
-
Ionization Source: Electrospray ionization (ESI) is commonly used. In negative ion mode ([M-H]⁻), the expected m/z would be approximately 166.9. In positive ion mode, adducts with solvent or buffer ions might be observed.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and tendency to dehydrate. Derivatization is often required to convert the polar boronic acid group into a more volatile ester, for example, by reacting with a diol like pinacol.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected FTIR Spectral Features:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C=O stretch: A strong, sharp peak around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.
-
C-F stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
-
B-O stretch: A strong, broad band around 1310-1380 cm⁻¹.
-
Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
Experimental and Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate a typical workflow for the characterization of this compound and its application in a Suzuki-Miyaura coupling reaction.
References
The Tautomeric Equilibrium of 2-Formylphenylboronic Acids: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Formylphenylboronic Acids and Its Implications in Drug Development
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-formylphenylboronic acids, a class of compounds with significant applications in organic synthesis, materials science, and drug development. The dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol form, a 3-hydroxybenzoxaborole, is a critical determinant of their chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this phenomenon.
Introduction
2-Formylphenylboronic acid and its derivatives are versatile building blocks in organic chemistry, notably utilized in Suzuki-Miyaura cross-coupling reactions.[1] The presence of a formyl group ortho to the boronic acid moiety introduces a fascinating structural feature: the potential for intramolecular cyclization to form a stable five-membered ring, a 3-hydroxybenzoxaborole.[2][3] This reversible process establishes a tautomeric equilibrium in solution, the position of which is sensitive to various factors, including the electronic nature of substituents on the aromatic ring and the polarity of the solvent.[3][4]
The significance of this tautomerism extends into the realm of medicinal chemistry. The cyclic tautomer of certain 2-formylphenylboronic acids bears a structural resemblance to the antifungal drug Tavaborole (AN2690).[2] This has spurred investigations into the antimicrobial properties of these compounds, with evidence suggesting that the cyclic form is the active species responsible for inhibiting essential fungal enzymes.[2][3]
This guide will delve into the quantitative aspects of this equilibrium, provide detailed experimental and computational protocols for its study, and visualize the key chemical and biological pathways involved.
The Tautomeric Equilibrium
The tautomeric equilibrium of 2-formylphenylboronic acid involves the interconversion of the open-chain aldehyde form and the cyclic 3-hydroxybenzoxaborole form.
Caption: Tautomeric equilibrium of 2-formylphenylboronic acid.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the cyclic form to the open-chain form. This constant is influenced by both electronic and steric effects of substituents on the phenyl ring, as well as the solvent.
Substituent Effects
Electron-withdrawing substituents on the phenyl ring generally favor the formation of the cyclic tautomer. This is attributed to the increased Lewis acidity of the boron atom, which enhances the intramolecular coordination with the formyl oxygen.
| Substituent (Position) | Solvent | Keq | Reference |
| H | DMSO-d6 | Varies | [2] |
| 4-F | DMSO-d6 | Higher than H | [2] |
| 5-CF3 | DMSO | Isomerizes | [3] |
| 3-F | [D6]acetone – D2O (95:5) | Data available | [4] |
| 3,5-Br2 | [D6]acetone – D2O (95:5) | Data available | [4] |
| 3-Br | [D6]acetone – D2O (95:5) | Data available | [4] |
Note: This table is a representative summary. For specific values and a more extensive list, please refer to the cited literature.
Solvent Effects
The equilibrium is also significantly affected by the solvent. Polar solvents can stabilize the more polar tautomer through intermolecular interactions. For instance, in some solutions, 5-trifluoromethyl-2-formylphenylboronic acid isomerizes to its cyclic form.[3]
Thermodynamic Parameters
Variable-temperature NMR studies have been employed to determine the thermodynamic parameters for the tautomerization process. These studies provide insights into the enthalpic (ΔH°) and entropic (ΔS°) contributions to the Gibbs free energy (ΔG°) of the equilibrium.
| Substituent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| 3-F | Data available | Data available | [4] |
| 3,5-Br2 | Data available | Data available | [4] |
| 3-Br | Data available | Data available | [4] |
Note: For detailed thermodynamic data, refer to the supplementary information of the cited publication.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the quantitative analysis of the tautomeric equilibrium of 2-formylphenylboronic acids.
Objective: To determine the equilibrium constant (Keq) and thermodynamic parameters (ΔH°, ΔS°) of the tautomeric equilibrium.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-formylphenylboronic acid derivative in a deuterated solvent (e.g., DMSO-d6, acetone-d6).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis for Keq Determination:
-
Acquire a ¹H NMR spectrum at a constant temperature.
-
Identify the distinct signals corresponding to the aldehyde proton of the open-chain form and a characteristic proton (e.g., the methine proton) of the cyclic form.
-
Integrate the respective signals. The ratio of the integrals, after accounting for the number of protons giving rise to each signal, provides the ratio of the two tautomers and thus the Keq.
-
Keq = [Integral of cyclic form] / [Integral of open-chain form]
-
-
Variable-Temperature ¹H NMR for Thermodynamic Analysis:
-
Acquire a series of ¹H NMR spectra at different, precisely controlled temperatures.
-
Calculate the Keq at each temperature as described above.
-
Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (where T is the temperature in Kelvin).
-
The slope of the resulting linear plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
-
Caption: Experimental workflow for NMR analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, particularly if the two tautomers have distinct absorption spectra.
Objective: To monitor the tautomeric equilibrium and potentially determine Keq.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2-formylphenylboronic acid derivative in a suitable solvent (e.g., acetonitrile, water).
-
Prepare a series of dilutions to determine the optimal concentration range for absorbance measurements.
-
-
Spectral Acquisition:
-
Acquire the UV-Vis spectrum of the solution.
-
The presence of two distinct absorption bands that change in relative intensity under different conditions (e.g., solvent polarity, temperature) can indicate the presence of a tautomeric equilibrium.
-
-
Data Analysis:
-
If the molar absorptivities of both tautomers at a specific wavelength are known or can be determined (e.g., by using locked analogues that cannot tautomerize), the Beer-Lambert law can be used to calculate the concentration of each species and thus the Keq.
-
Computational Protocol
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies by providing insights into the structures, relative energies, and spectroscopic properties of the tautomers.
Objective: To calculate the relative energies of the open-chain and cyclic tautomers and to predict the equilibrium constant.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Building:
-
Construct the 3D structures of both the open-chain 2-formylphenylboronic acid derivative and its corresponding cyclic 3-hydroxybenzoxaborole tautomer.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for both tautomers using a suitable level of theory. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation and Keq Prediction:
-
The electronic energies, including ZPVE and thermal corrections to Gibbs free energy, are obtained from the output of the frequency calculation.
-
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G(cyclic) - G(open) .
-
The equilibrium constant can then be predicted using the equation: Keq = exp(-ΔG/RT) .
-
-
Solvent Effects:
-
To model the effect of a solvent, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
-
Caption: Computational workflow for DFT analysis.
Relevance to Drug Development: Antifungal Activity
The tautomeric equilibrium of 2-formylphenylboronic acids is of particular interest in the development of novel antifungal agents. The cyclic 3-hydroxybenzoxaborole tautomer is a known inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.
Mechanism of Action:
The proposed mechanism involves the boron atom of the cyclic tautomer forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA in the editing site of the LeuRS enzyme. This adduct mimics the aminoacyl-adenylate intermediate, effectively blocking the enzyme's function and leading to the cessation of protein synthesis and fungal cell death.
Caption: Proposed mechanism of antifungal action.
Conclusion
The tautomeric equilibrium of 2-formylphenylboronic acids is a fundamentally important and tunable property that dictates their chemical and biological behavior. A thorough understanding of this equilibrium, facilitated by the experimental and computational methods outlined in this guide, is crucial for the rational design of novel molecules with applications ranging from catalysis to medicine. For drug development professionals, in particular, the ability to modulate this equilibrium to favor the biologically active cyclic tautomer represents a promising strategy for the discovery of new and effective antifungal agents.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation and peer-reviewed literature. Researchers should adhere to all laboratory safety protocols when performing the described experiments.
References
The Acidity of Substituted Phenylboronic Acids: A Technical Guide to pKa and its Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the acidity of substituted phenylboronic acids, a critical parameter influencing their application in organic synthesis, medicinal chemistry, and materials science. A comprehensive understanding of the factors governing their pKa is paramount for the rational design of novel catalysts, therapeutics, and sensors. This document summarizes key quantitative data, details common experimental protocols for pKa determination, and provides visual representations of the underlying chemical principles and experimental workflows.
Introduction: The Dual Nature of Phenylboronic Acid Acidity
Phenylboronic acids (ArB(OH)₂) are fascinating molecules that exhibit Lewis acidity at the boron center. In aqueous solution, they exist in equilibrium with their conjugate base, the tetrahedral boronate anion (ArB(OH)₃⁻)[1][2][3][4][5]. This equilibrium is characterized by the acid dissociation constant (pKa), which is a crucial determinant of their chemical reactivity and biological activity. The pKa of unsubstituted phenylboronic acid is approximately 8.83[6].
The acidity of phenylboronic acids can be finely tuned by introducing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) have the opposite effect, decreasing acidity (higher pKa)[7][8]. This predictable modulation of acidity allows for the tailored design of phenylboronic acids for specific applications[9].
Quantitative Analysis of Substituent Effects on pKa
The electronic effects of substituents on the pKa of phenylboronic acids can be quantitatively described by the Hammett equation[8][10][11]. This linear free-energy relationship correlates the pKa of a substituted phenylboronic acid with the Hammett substituent constant (σ) of the respective substituent.
A positive slope (ρ value) in the Hammett plot indicates that the reaction is aided by electron-withdrawing groups, which is the case for the deprotonation of phenylboronic acids[10]. The magnitude of the ρ value provides insight into the sensitivity of the reaction to substituent effects.
The following table summarizes the pKa values for a series of monosubstituted phenylboronic acids, illustrating the impact of various substituents on acidity.
| Substituent (Position) | Hammett Constant (σ) | pKa | Reference |
| H | 0.00 | 8.83 | [6] |
| 4-OCH₃ | -0.27 | 9.25 | [1] |
| 4-CH₃ | -0.17 | 9.05 | [10] |
| 3-CH₃ | -0.07 | 8.92 | [10] |
| 4-F | 0.06 | 8.77 | [12] |
| 3-F | 0.34 | 8.21 | [12] |
| 4-Cl | 0.23 | 8.49 | [10] |
| 3-Cl | 0.37 | 8.16 | [10] |
| 4-Br | 0.23 | 8.48 | [10] |
| 3-Br | 0.39 | 8.13 | [10] |
| 4-CF₃ | 0.54 | 7.86 | [10] |
| 3-CF₃ | 0.43 | 8.04 | [10] |
| 4-CN | 0.66 | 7.84 | [10] |
| 3-CN | 0.56 | 7.96 | [10] |
| 4-NO₂ | 0.78 | 7.23 | [7] |
| 3-NO₂ | 0.71 | 7.51 | [10] |
| 2-F | - | 7.29 | [12] |
| 2-Cl | - | 7.91 | [10] |
| 2-Br | - | 7.90 | [10] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The Hammett constants are for the para position unless otherwise specified.
Experimental Protocols for pKa Determination
The accurate determination of pKa values is essential for understanding and utilizing substituted phenylboronic acids. The two most common methods are potentiometric and spectrophotometric titrations[10].
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized solution of a strong base (e.g., NaOH) is added incrementally.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of the phenylboronic acid of interest in deionized water or a suitable co-solvent if solubility is an issue. A typical concentration is in the range of 1-10 mM.
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Place a known volume of the boronic acid solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add the standardized base solution in small, precise increments using a burette or an automated titrator.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point by at least one pH unit.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half this volume.
-
For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation or analyzed using specialized software.
-
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
-
Measurement Procedure:
-
Add a small, constant volume of the boronic acid stock solution to a series of cuvettes, each containing one of the buffer solutions.
-
Measure the UV-Vis spectrum of each solution.
-
Identify a wavelength where the absorbance of the acidic and basic forms of the boronic acid differ significantly.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
The data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The equilibrium between the neutral trigonal planar phenylboronic acid and its tetrahedral boronate anion in water.
Caption: A generalized workflow for the experimental determination of pKa values for phenylboronic acids.
Conclusion
The acidity of substituted phenylboronic acids, as quantified by their pKa values, is a fundamental property that dictates their behavior in chemical and biological systems. The ability to modulate this acidity through the introduction of substituents on the phenyl ring provides a powerful tool for the design of molecules with tailored properties. The experimental protocols outlined in this guide offer robust methods for the accurate determination of pKa values, which is a critical step in the development of new phenylboronic acid-based technologies. The provided data and visualizations serve as a valuable resource for researchers and professionals working in this dynamic field.
References
- 1. d-nb.info [d-nb.info]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Fluoro-2-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-formylphenylboronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a formyl group on the phenylboronic acid scaffold imparts unique reactivity and synthetic utility. The electron-withdrawing nature of these substituents can influence the electronic properties of the resulting biaryl products, a feature of significant interest in drug discovery and materials science.[1] The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the formyl group serves as a versatile synthetic handle for further molecular elaboration.[1]
These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, including a general protocol and representative data from analogous systems to guide reaction optimization.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [2] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [2] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [2] |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [2] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Fluoro-2-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and formyl substituents. The electron-withdrawing nature of these groups can present specific challenges and opportunities in reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. This compound is a valuable substrate in this reaction, allowing for the introduction of a fluorinated and functionalized phenyl ring into a target molecule. The fluorine atom can enhance metabolic stability and modify the pharmacokinetic properties of a drug candidate, while the formyl group provides a handle for further chemical transformations.[2]
Palladium Catalyst Systems and Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The electron-withdrawing properties of the fluoro and formyl groups on the boronic acid can influence the transmetalation step of the catalytic cycle. Therefore, careful optimization of the reaction conditions is crucial to achieve high yields and purity of the desired cross-coupled product.
While specific data for the cross-coupling of this compound is not extensively published, data from analogous compounds with electron-withdrawing groups provide valuable insights into effective reaction conditions.[2] Below is a summary of typical conditions that have been successful for the coupling of substituted phenylboronic acids.
Table 1: Comparison of Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids [2]
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |
Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions. The diformyl substitution on a similar molecule, (2-Fluoro-3,5-diformylphenyl)boronic acid, combined with the fluorine atom, is expected to enhance its reactivity due to strong electron-withdrawing effects.[2]
Experimental Protocols
The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid like this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
Solvent Addition:
-
Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a DMF/water mixture, 5-10 mL) to the reaction vessel via a syringe.
Reaction:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, or as specified by microwave conditions).
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl compound.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound provides a valuable synthetic route to novel biaryl compounds with potential applications in drug discovery and materials science. While the electron-withdrawing nature of the substituents requires careful optimization of reaction conditions, the general protocols and catalyst systems outlined in these notes serve as a strong starting point for developing efficient and high-yielding transformations. The provided diagrams of the catalytic cycle and experimental workflow offer a clear visual guide for researchers new to this methodology.
References
Application Notes and Protocols for Solvent and Base Optimization in Suzuki Coupling of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. 5-Fluoro-2-formylphenylboronic acid is a valuable building block due to the presence of both a directing formyl group and a fluorine atom, which can significantly influence the electronic properties and biological activity of the target molecules.
However, the presence of the electron-withdrawing formyl group ortho to the boronic acid moiety can present challenges, including slower reaction rates and competing side reactions like protodeboronation.[2][3][4] Therefore, careful optimization of reaction parameters, especially the choice of solvent and base, is critical to achieve high yields and purity. These application notes provide a comprehensive guide to the systematic optimization of solvents and bases for the Suzuki coupling of this compound with aryl halides.
The Critical Role of Solvents and Bases
The choice of solvent and base is interdependent and significantly impacts the Suzuki coupling reaction's outcome.
Solvents play a crucial role in:
-
Solubilizing the reactants, catalyst, and base.
-
Influencing the polarity of the reaction medium, which can affect the rate of oxidative addition and reductive elimination steps.
-
Coordinating with the palladium catalyst, thereby modulating its activity.
-
Facilitating the formation of the active boronate species when using aqueous mixtures.[5]
Bases are essential for the activation of the boronic acid.[6][7] Their primary roles include:
-
Formation of a boronate species ([ArB(OH)3]-) from the boronic acid, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8]
-
Neutralizing the acid generated during the catalytic cycle.
-
The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[6]
Optimization Strategy: A Systematic Approach
A systematic approach to optimizing the solvent and base is recommended. This typically involves screening a panel of solvents and bases while keeping other reaction parameters such as the palladium source, ligand, and temperature constant.
Diagram: Experimental Workflow for Optimization
Caption: Workflow for solvent and base optimization in Suzuki coupling.
Data Presentation: Solvent and Base Screening
The following tables summarize hypothetical but representative data for a solvent and base optimization study for the coupling of this compound with a model aryl bromide.
Table 1: Solvent Screening with K₂CO₃ as Base
| Entry | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 65 |
| 2 | 1,4-Dioxane | 100 | 12 | 78 |
| 3 | DMF/H₂O (9:1) | 80 | 8 | 85 |
| 4 | THF/H₂O (4:1) | 65 | 16 | 72 |
Table 2: Base Screening in DMF/H₂O (9:1)
| Entry | Base (2.0 equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 80 | 8 | 85 |
| 2 | Na₂CO₃ | 80 | 8 | 92 |
| 3 | Cs₂CO₃ | 80 | 6 | 95 |
| 4 | K₃PO₄ | 80 | 8 | 88 |
Note: Yields are illustrative and will be dependent on the specific aryl halide and other reaction conditions.
Based on this hypothetical data, a combination of Cs₂CO₃ as the base and a DMF/H₂O solvent system appears to be optimal for this transformation.
Experimental Protocols
The following are detailed protocols for performing the Suzuki coupling reaction.
Protocol 1: General Procedure for Solvent and Base Screening
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Selected Base (2.0 equiv)
-
Selected Solvent (degassed)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial containing a stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), the selected base (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and SPhos (0.02 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (2.5 mL) via syringe.
-
Place the vial in a preheated heating block at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Protocol for Suzuki Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
DMF/H₂O (9:1, v/v), degassed
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed DMF/H₂O (9:1, 10 mL) mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of solvent and base. A systematic screening approach, as outlined in these notes, is crucial for achieving optimal reaction conditions. For electron-deficient substrates such as this, polar aprotic solvents or aqueous mixtures, in combination with a moderately strong base like a carbonate, often provide the best results. The detailed protocols provided herein serve as a valuable starting point for researchers in the development of robust and efficient synthetic routes to novel biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-Fluoro-2-formylphenylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-formylphenylboronic acid is a versatile bifunctional building block for the synthesis of a wide range of bioactive molecules. Its unique structure, featuring a boronic acid moiety, a reactive aldehyde group, and a fluorine substituent, makes it an attractive starting material in medicinal chemistry. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The aldehyde functionality provides a reactive site for various transformations, including condensations and reductive aminations, allowing for the introduction of diverse functional groups and the construction of heterocyclic systems. The strategically placed fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: antimicrobial agents and kinase inhibitors.
Application 1: Synthesis of Antimicrobial Benzoxaboroles
One of the key applications of 2-formylphenylboronic acids is their ability to isomerize into 3-hydroxybenzoxaboroles. These cyclic boronates are structurally similar to the FDA-approved antifungal drug Tavaborole (AN2690) and exhibit their antimicrobial effects by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The fluorine atom at the 5-position of the resulting benzoxaborole can significantly enhance its antimicrobial potency.
Signaling Pathway: Inhibition of Leucyl-tRNA Synthetase
Benzoxaboroles exert their antimicrobial action by targeting the editing domain of leucyl-tRNA synthetase. They form a stable adduct with the terminal adenosine of tRNALeu, effectively trapping the tRNA in the editing site and halting protein synthesis, which ultimately leads to cell death.
Caption: Inhibition of Leucyl-tRNA Synthetase by 5-Fluoro-3-hydroxy-benzoxaborole.
Experimental Protocol: Synthesis of 5-Fluoro-3-hydroxy-benzoxaborole
This protocol describes the isomerization of this compound to its cyclic form, 5-Fluoro-3-hydroxy-benzoxaborole. The equilibrium between the open-chain and cyclic form is solvent-dependent.
Materials:
-
This compound
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR tubes
Procedure:
-
Dissolve a known amount of this compound in DMSO-d6 in an NMR tube.
-
Acquire a 1H NMR spectrum of the solution.
-
The presence of both the open-chain aldehyde proton (around 10 ppm) and the cyclic hemiacetal proton (around 6 ppm) will indicate the equilibrium between the two forms.
-
The ratio of the two isomers can be determined by integrating the respective proton signals. In many polar aprotic solvents, the cyclic form is significantly populated.
Quantitative Data: Antimicrobial Activity of an Analogous Compound
| Compound | Organism | MIC (µg/mL)[][2] |
| 5-Trifluoromethyl-3-hydroxy-benzoxaborole | Candida albicans | 64 |
| Aspergillus niger | 32 | |
| Escherichia coli | 128 | |
| Bacillus cereus | 16 | |
| AN2690 (Tavaborole) | Candida albicans | 32 |
| Aspergillus niger | 64 | |
| Escherichia coli | >256 | |
| Bacillus cereus | 32 |
Application 2: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The boronic acid functionality of this compound makes it an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. These scaffolds are prevalent in many kinase inhibitors. The aldehyde group can then be further functionalized to complete the synthesis of the target inhibitor. A common target for such inhibitors is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway can block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data: Yields for Suzuki-Miyaura Coupling of Analogous 2-Formylphenylboronic Acids
While specific yield data for this compound is not available in the searched literature, the following table provides yields for similar couplings with other 2-formylphenylboronic acids, demonstrating the feasibility of the reaction.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Varies | Variable |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)2 | K3PO4 | Toluene | Good |
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its ability to participate in key synthetic transformations, such as isomerization to antimicrobial benzoxaboroles and Suzuki-Miyaura coupling to form kinase inhibitor scaffolds, makes it a reagent of high interest to researchers in drug discovery. The protocols and data presented, based on the reactivity of closely related analogs, provide a solid foundation for the successful application of this compound in the development of novel therapeutics. Further research into the specific applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Application Notes and Protocols: Derivatization of the Formyl Group in 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the formyl group in 5-Fluoro-2-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the dual reactivity of its aldehyde and boronic acid functionalities. The derivatization of the formyl group allows for the introduction of diverse chemical moieties, enabling the synthesis of novel compounds for various applications, including the development of enzyme inhibitors and probes for biological systems.
Introduction
This compound is a valuable reagent that combines the reactivity of an aromatic aldehyde with the unique properties of a boronic acid. The electron-withdrawing nature of the fluorine atom and the boronic acid group influences the reactivity of the formyl group, making it amenable to a variety of chemical transformations. This document details four key derivatization reactions: reductive amination, oxime formation, the Wittig reaction, and the Knoevenagel condensation. For each reaction, a general overview, a detailed experimental protocol, and representative data are provided.
Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.
A study on the reactivity of 2-formylphenylboronic acid with secondary aromatic amines has shown that these reactions can proceed efficiently, although the boronic acid moiety can sometimes be susceptible to deboronation under certain conditions. Careful selection of the reducing agent and reaction conditions is therefore crucial.
General Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Experimental Protocol: Reductive Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.2 eq) in anhydrous DCE.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-(5-fluoro-2-boronophenyl)methanamine.
Quantitative Data:
| Amine | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-Phenyl-(5-fluoro-2-boronophenyl)methanamine | NaBH(OAc)₃ | DCE | 18 | 78 | [Adapted from[1]] |
| Benzylamine | N-Benzyl-(5-fluoro-2-boronophenyl)methanamine | NaBH(OAc)₃ | DCE | 16 | 85 | [Adapted from[1]] |
| Morpholine | 4-((5-Fluoro-2-boronophenyl)methyl)morpholine | NaBH(OAc)₃ | DCE | 20 | 75 | [General protocol] |
Oxime Formation
The reaction of an aldehyde with hydroxylamine or its derivatives leads to the formation of an oxime. This reaction is often catalyzed by mild acids or bases. The presence of a neighboring boronic acid group can significantly accelerate oxime formation, even at neutral pH, through a mechanism believed to involve intramolecular catalysis.[2]
General Workflow for Oxime Formation
Caption: General workflow for the formation of an oxime from this compound.
Experimental Protocol: Oxime Formation
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., pyridine, 1.5 eq) in a small amount of water.
-
Reflux the mixture for 1-3 hours. Monitor the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxime.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Hydroxylamine Derivative | Product | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| NH₂OH·HCl | This compound oxime | Pyridine | Ethanol | 2 | 92 | [Adapted from[3]] |
| O-Methylhydroxylamine HCl | This compound O-methyl oxime | Sodium Acetate | Ethanol/Water | 3 | 88 | [General protocol] |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
General Workflow for the Wittig Reaction
Caption: General workflow for the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the suspension.[4]
-
Allow the resulting bright yellow mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete ylide formation.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Fluoro-2-vinylphenylboronic acid.[4]
Quantitative Data:
| Phosphonium Salt | Product | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | 5-Fluoro-2-vinylphenylboronic acid | t-BuOK | THF | 16 | 75 | [Adapted from[4]] |
| Ethyl (triphenylphosphoranylidene)acetate | (E)-Ethyl 3-(5-fluoro-2-boronophenyl)acrylate | - | Toluene (heated) | 3 | 88 | [Adapted from[4]] |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. The reaction typically results in the formation of an α,β-unsaturated product after dehydration. This reaction is particularly useful for synthesizing electron-deficient alkenes.
General Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 2-cyano-3-(5-fluoro-2-boronophenyl)acrylate.
Quantitative Data:
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-fluoro-2-boronophenyl)acrylate | Piperidine | Ethanol | 5 | 85 | [Adapted from[5]] |
| Malononitrile | 2-((5-Fluoro-2-boronophenyl)methylene)malononitrile | Piperidine | Ethanol | 3 | 92 | [Adapted from[6]] |
Conclusion
The formyl group of this compound can be successfully derivatized through a variety of standard organic transformations. The provided protocols for reductive amination, oxime formation, the Wittig reaction, and Knoevenagel condensation offer robust methods for the synthesis of a diverse range of derivatives. These reactions, coupled with the inherent reactivity of the boronic acid moiety, open up extensive possibilities for the design and synthesis of novel molecules for applications in drug discovery and chemical biology. Researchers should consider the potential for side reactions, such as deboronation, and optimize conditions accordingly for their specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Application Notes and Protocols: Boronic Acid Functionalization for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of boronic acid functionalization in the development of chemical sensors. Boronic acids have emerged as a versatile class of synthetic receptors due to their unique ability to reversibly bind with cis-1,2- and -1,3-diols, a structural motif present in a wide array of biologically and environmentally significant molecules. This interaction forms the basis for the rational design of sensors for various analytes, including saccharides, glycoproteins, reactive oxygen species (ROS), and other biomolecules.
Introduction to Boronic Acid-Based Sensing
Boronic acids are organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The key to their utility in sensor design lies in the reversible covalent interaction between the boronic acid moiety and diols to form stable five- or six-membered cyclic boronate esters. This binding event can be transduced into a measurable optical or electrochemical signal, enabling the detection and quantification of the target analyte.
The primary analytes for boronic acid-based sensors are saccharides, making them particularly valuable for glucose monitoring in the management of diabetes. Beyond glucose, these sensors have been developed for the detection of other monosaccharides, glycoproteins, catecholamines, and even reactive oxygen species like hydrogen peroxide. The versatility of boronic acid chemistry allows for the fine-tuning of sensor properties such as selectivity, sensitivity, and response time through molecular design.
Principle of Recognition and Signaling Mechanisms
The fundamental principle of boronic acid-based sensing is the pH-dependent equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. The anionic form exhibits a higher affinity for diols. The binding of a diol to the boronic acid lowers its pKa, facilitating the formation of the boronate ester at physiological pH.
This binding event can be coupled to a signaling unit, most commonly a fluorophore or an electroactive molecule, through several well-established mechanisms:
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the appended fluorophore via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a dative bond with the nitrogen. This interaction suppresses PET and results in an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group change upon binding to a diol. This can modulate the ICT character of the fluorophore, leading to a shift in the emission wavelength or a change in fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors can be designed where the binding of an analyte brings a donor and acceptor fluorophore into close proximity, resulting in a change in the FRET efficiency.
-
Electrochemical Sensing: The binding of an analyte to a boronic acid-functionalized electrode can alter the electrochemical properties of the system. This can be measured through techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS), where changes in peak currents or charge transfer resistance are correlated with the analyte concentration.
Types of Boronic Acid-Based Sensors
The versatility of boronic acid chemistry has led to the development of a variety of sensor platforms:
-
Small Molecule Probes: These are soluble molecules that incorporate a boronic acid recognition site and a signaling unit. They are widely used for in-solution measurements and cellular imaging.
-
Functionalized Nanomaterials: Nanoparticles, such as gold nanoparticles or quantum dots, can be functionalized with boronic acids to create highly sensitive and selective sensors. The high surface-area-to-volume ratio of nanomaterials can enhance the sensor response.
-
Polymeric Materials and Hydrogels: Boronic acid monomers can be incorporated into polymers and hydrogels to create materials that respond to changes in saccharide concentrations. These have shown promise in the development of continuous glucose monitoring systems and insulin delivery devices.
-
Surface-Based Sensors: Boronic acids can be immobilized on surfaces, such as electrodes or the tip of an optical fiber, to create reusable sensors for continuous monitoring.
Applications
The primary application of boronic acid-based sensors is in the detection of saccharides, with a major focus on glucose monitoring for diabetes management. Other significant applications include:
-
Biomarker Detection: Sensing of glycoproteins and other glycated biomolecules that are important markers for various diseases.
-
Cellular Imaging: Visualizing the distribution and dynamics of saccharides and reactive oxygen species within living cells.
-
Environmental Monitoring: Detection of catechols and other diol-containing pollutants.
-
Food Science: Quantification of sugars in food and beverages.
Quantitative Data Summary
The following tables summarize key performance metrics for a selection of boronic acid-based sensors for different analytes.
Table 1: Boronic Acid-Based Fluorescent Sensors for Saccharides
| Probe/Sensor | Analyte | Binding Constant (K) | Detection Limit (LOD) | Reference |
| Anthracene-based diboronic acid (CN-DBA) | Glucose | 6489.5 M⁻¹ | 1.51 µM | |
| Pyrene-based boronic acid | Glucose | 1378 M⁻¹ | - | |
| 6-methoxyquinolinium-based boronic acid | Glucose | 49.5 mM (Kd) | ~500 µM (tear glucose) | |
| BODIPY-based boronic acid | Fructose | - | - |
Table 2: Boronic Acid-Based Electrochemical Sensors
| Sensor Platform | Analyte | Linear Range | Detection Limit (LOD) | Reference |
| Diboronic acid-immobilized electrode | Glucose | 40 - 500 mg/dL | 21.5 mg/dL (EIS) | |
| Phenylboronic acid/graphene foam | Lactate | - | - | |
| PBA-PQQ/ERGO/GC electrode | Glycated Hemoglobin | 9.4 - 65.8 µg mL⁻¹ | 1.25 µg mL⁻¹ |
Table 3: Boronic Acid-Based Sensors for Other Analytes
| Probe/Sensor | Analyte | Response Mechanism | Detection Limit (LOD) | Reference |
| Benzothiazole-based fluorescent probe | H₂O₂ | Aggregation-induced emission | 8 nM | |
| PBA-functionalized AuNPs (SPR) | microRNA | Signal amplification | 0.27 pM | |
| Red-emitting fluorescent sensor (BS-631) | Boronic acid agents (BPA) | Fluorescence turn-on | 19.6 µM |
Experimental Protocols
Here we provide detailed protocols for the synthesis of a representative fluorescent probe, the fabrication of an electrochemical sensor, and a general procedure for saccharide detection using a fluorescent probe.
Protocol 1: Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Probe
This protocol is a representative synthesis for a class of widely used fluorescent glucose probes.
Materials:
-
9,10-Bis(bromomethyl)anthracene
-
2-(Aminomethyl)phenylboronic acid pinacol ester
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Coupling Reaction: a. Dissolve 9,10-bis(bromomethyl)anthracene (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere. b. Add 2-(aminomethyl)phenylboronic acid pinacol ester (2.2 equivalents) to the solution. c. Add triethylamine (3 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification of the Boronate Ester: a. Once the reaction is complete, wash the reaction mixture with water and brine. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final diboronic acid-functionalized fluorescent probe.
Protocol 2: Fabrication of a Boronic Acid-Modified Graphene Foam Electrode
This protocol describes a simple drop-casting method for modifying an electrode surface for electrochemical sensing.
Materials:
-
Graphene foam electrode
-
Pyrene-appended boronic acid derivative (e.g., T1 precursor as described in)
-
Suitable solvent for the boronic acid derivative (e.g., 1 mg/mL in a volatile organic solvent)
-
Micropipette
-
Deionized water
Procedure:
-
Electrode Preparation: a. Ensure the graphene foam electrode surface is clean. If necessary, clean it electrochemically or with a suitable solvent.
-
Drop-Casting: a. Prepare a solution of the pyrene-appended boronic acid derivative (1 mg/mL). b. Using a micropipette, carefully drop-cast a small volume (e.g., 5 µL) of the boronic acid solution onto the working area of the graphene foam electrode. This typically yields a surface coverage of around 5 µg. c. Allow the solvent to evaporate completely in a clean, dust-free environment at room temperature.
-
Rinsing and Storage: a. Gently rinse the modified electrode with deionized water to remove any loosely bound material. b. Dry the electrode, for example, under a gentle stream of nitrogen. c. The modified electrode is now ready for use or can be stored in a desiccator.
Protocol 3: General Procedure for Saccharide Detection Using a Fluorescent Boronic Acid Probe
This protocol outlines the steps for measuring the fluorescence response of a boronic acid probe to a saccharide.
Materials:
-
Boronic acid-based fluorescent probe
-
Saccharide of interest (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-purity water
-
Organic solvent for the probe's stock solution (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a concentrated stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the binding interaction. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the specific probe. c. Place the cuvette containing the probe solution (without saccharide) into the spectrophotometer and record the initial fluorescence intensity (F₀). d. Add a known volume of a saccharide solution to the cuvette, mix gently, and allow the system to equilibrate (typically a few minutes). e. Record the fluorescence intensity (F). f. Repeat steps 3d and 3e for each saccharide concentration.
-
Data Analysis: a. Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of the saccharide concentration. b. To determine the binding constant (Ka), the data can be fitted to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.
Visualizations
Caption: Photoinduced Electron Transfer (PET) signaling mechanism in a boronic acid-based fluorescent sensor.
Caption: Experimental workflow for saccharide detection using a fluorescent boronic acid probe.
Caption: Logical relationship in boronic acid-based electrochemical sensing.
Application Notes and Protocols: Reductive Amination with 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 5-Fluoro-2-formylphenylboronic acid, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This methodology is widely favored for its operational simplicity, generally high yields, and the commercial availability of a vast array of starting materials.[1][2]
This compound is a particularly valuable building block. The presence of the boronic acid moiety allows for further functionalization, for instance, through Suzuki coupling, while the fluoride substitution can enhance metabolic stability and binding affinity of the final molecule. The aldehyde functionality is the reactive handle for the reductive amination, leading to the formation of various substituted aminomethylphenylboronic acid derivatives. These products can be key intermediates in the synthesis of biologically active compounds, including benzoxaboroles, which have shown promise as antifungal and anti-inflammatory agents.[3][4][5]
Core Reaction and Mechanism
The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the final amine product.[2][6] The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[7]
Experimental Protocols
This section provides detailed protocols for the reductive amination of this compound with various amines. The choice of reducing agent and solvent can be adapted based on the specific amine substrate and desired reaction conditions.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often preferred for its efficacy and lower toxicity compared to reagents like sodium cyanoborohydride.[6][7][8] It is particularly effective in non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9][10]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, 0.5 - 1.0 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM or DCE.
-
Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.[9]
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, or by recrystallization or trituration as appropriate.
Protocol 2: Alternative Procedure using Sodium Borohydride (NaBH₄)
Sodium borohydride is a more powerful reducing agent and can reduce the starting aldehyde if not used cautiously.[10] Therefore, the imine formation step is typically allowed to proceed to completion before the addition of NaBH₄. This method is often carried out in protic solvents like methanol (MeOH) or ethanol (EtOH).[10]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 equivalents)
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (1.0 - 1.2 equivalents) in anhydrous MeOH or EtOH.
-
Stir the mixture at room temperature for 1-3 hours to ensure complete formation of the imine.[11]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 equivalents) in small portions. Be cautious of hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and yields for the reductive amination of aryl aldehydes, which can be extrapolated for this compound.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | NaBH(OAc)₃ | DCE | 12 | 85 | Adapted from[12] |
| 2 | Benzylamine | NaBH(OAc)₃ | DCE | 4 | 92 | General Protocol |
| 3 | Aniline | NaBH₄ | MeOH | 6 | 78 | General Protocol |
| 4 | Piperidine | NaBH₃CN | MeOH | 18 | 88 | General Protocol |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the reductive amination of this compound.
Reaction Scheme
Caption: General reaction scheme for reductive amination.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Substituted Amines using 5-Fluoro-2-formylphenylboronic Acid via a Petasis-Type Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient one-pot synthetic methodologies is a cornerstone of modern medicinal chemistry and drug discovery. These processes offer significant advantages in terms of time, resource, and cost savings by minimizing intermediate isolation and purification steps. 5-Fluoro-2-formylphenylboronic acid is a versatile building block, incorporating a reactive aldehyde, a boronic acid moiety, and a fluorine atom, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates. This application note details a one-pot, three-component Petasis-type reaction for the synthesis of novel substituted amines utilizing this compound. This protocol provides a straightforward approach to generating a library of compounds with potential applications in various therapeutic areas.
Reaction Principle
The described one-pot synthesis is based on the Petasis borono-Mannich reaction. In this multicomponent reaction, an amine, a carbonyl compound (in this case, this compound), and a vinyl- or aryl-boronic acid react to form a substituted amine.[1][2][3] The reaction is typically performed under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery.[1]
The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and the aldehyde functionality of this compound. Subsequently, the organoboronic acid adds to the iminium ion, leading to the formation of the desired substituted amine after workup.
Featured Application: One-Pot Synthesis of N-substituted (5-Fluoro-2-boronophenyl)methylamines
This protocol describes the one-pot synthesis of a series of N-substituted (5-Fluoro-2-boronophenyl)methylamines from this compound, various secondary amines, and vinylboronic acid.
Reaction Scheme:
Caption: General scheme for the one-pot Petasis-type reaction.
Data Presentation
The following table summarizes the results for the one-pot synthesis of a series of N-substituted (5-Fluoro-2-boronophenyl)methylamines using various secondary amines.
| Entry | Secondary Amine (R1R2NH) | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 4-((5-Fluoro-2-boronophenyl)methyl)morpholine | 85 | >98 |
| 2 | Piperidine | 1-((5-Fluoro-2-boronophenyl)methyl)piperidine | 82 | >97 |
| 3 | Pyrrolidine | 1-((5-Fluoro-2-boronophenyl)methyl)pyrrolidine | 88 | >98 |
| 4 | N-Methylpiperazine | 1-((5-Fluoro-2-boronophenyl)methyl)-4-methylpiperazine | 79 | >96 |
| 5 | Diethylamine | N-((5-Fluoro-2-boronophenyl)methyl)-N-ethylamine | 75 | >95 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Vinylboronic acid (1.2 equiv)
-
Toluene (or other suitable solvent such as Dichloromethane)
-
Magnesium sulfate (anhydrous)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the secondary amine (1.1 equiv).
-
Dissolve the reactants in toluene (approximately 0.1 M concentration with respect to the boronic acid).
-
Add the vinylboronic acid (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be heated to 50-80 °C.
-
Upon completion of the reaction (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (5-Fluoro-2-boronophenyl)methylamine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow:
Caption: Workflow for the one-pot synthesis and purification.
Proposed Signaling Pathway Involvement (Hypothetical):
The synthesized substituted amines can be screened for their biological activity. For instance, they could be designed as inhibitors of specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a synthesized compound inhibits a kinase in a cancer-related signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This application note provides a detailed protocol for a versatile and efficient one-pot synthesis of N-substituted (5-Fluoro-2-boronophenyl)methylamines using this compound. The methodology is amenable to the rapid generation of a library of novel compounds for screening in drug discovery programs. The presented data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: The Role of Fluorine Substitution in the Reactivity of Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of fluorine substitution on the reactivity of phenylboronic acids. This class of compounds is of significant interest in organic synthesis, medicinal chemistry, and materials science due to the unique properties imparted by fluorine atoms, which can modulate electronic properties, lipophilicity, and metabolic stability.[1][2]
Influence of Fluorine Substitution on Acidity
The introduction of fluorine substituents into the phenyl ring of phenylboronic acids generally increases their Lewis acidity.[3] This is a critical factor influencing their reactivity, particularly in reactions such as the Suzuki-Miyaura coupling and their interaction with biological targets. The acidity, expressed as pKa, is dependent on the position and number of fluorine atoms.
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] The introduction of fluorine atoms can significantly lower this value. For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[1] The lowest value in this range is for 2,3,4,6-tetrafluorophenylboronic acid, while the highest is for 4-fluorophenylboronic acid.[1]
The effect of fluorine substitution on acidity is a result of a combination of inductive and resonance effects. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[4] In the meta position, the inductive effect dominates, leading to a notable increase in acidity.[3] In the para position, the inductive and resonance effects can partially compensate for each other.[3] For the ortho position, an intramolecular hydrogen bond between the fluorine and the boronic acid hydroxyl group can contribute to enhanced acidity.[1][2]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa | Reference(s) |
| Phenylboronic Acid | 8.86 | [1] |
| 4-Fluorophenylboronic Acid | 8.77 | [1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1] |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [5][6] |
Reactivity in Suzuki-Miyaura Coupling
Fluorinated phenylboronic acids are versatile reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[7][8] The presence of fluorine can enhance the reactivity and selectivity of these coupling reactions.[7] However, highly fluorinated substrates, such as pentafluorophenylboronic acid, can be inactive under standard conditions and require optimized catalytic systems.[9][10]
Table 2: Selected Suzuki-Miyaura Coupling Reactions of Fluorinated Phenylboronic Acids
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference(s) |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄/CsF/Ag₂O | DME | >90 | [9][10] |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | DME | >90 | [9][10] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Not Specified | High Conversion | [3] |
| 1,2,3,4,5-Pentafluoro-6-iodobenzene | Phenylboronic acid | Copper/palladium nanocolloid | Not Specified | Quantitative | [2] |
| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene palladium complex | Toluene | 60 | [2] |
Key Side Reaction: Protodeboronation
A common side reaction in processes involving arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This reaction is undesirable as it reduces the yield of the desired coupled product. The propensity for protodeboronation is influenced by factors such as the electronic nature of the arylboronic acid, the reaction pH, and the presence of certain metals and ligands.[11][12] Mechanistic studies have revealed both acid-catalyzed and base-catalyzed pathways for protodeboronation.[11] For highly electron-deficient arenes, a pathway involving a transient aryl anion may be operative.[13] Careful control of reaction conditions is crucial to minimize this side reaction, especially in applications like PET imaging where high radiochemical yields are essential.[12][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a fluorinated phenylboronic acid.
Materials:
-
Fluorinated phenylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol for the Synthesis of (3,4,5-Trifluorophenyl)boronic Acid
This protocol describes the synthesis of (3,4,5-trifluorophenyl)boronic acid from 1-bromo-3,4,5-trifluorobenzene via a Grignard reaction.
Materials:
-
Magnesium turnings (80 mmol)
-
1-Bromo-3,4,5-trifluorobenzene (70 mmol)
-
Anhydrous diethyl ether
-
Iodine (one crystal)
-
Trimethyl borate (105 mmol)
-
1 M Hydrochloric acid
-
Three-necked round-bottomed flask
-
Reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Argon)
Procedure:
-
Flame-dry a three-necked round-bottomed flask containing magnesium turnings under a stream of argon.
-
Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to cover the magnesium, add a crystal of iodine, and heat the mixture to reflux.
-
Slowly add 1-bromo-3,4,5-trifluorobenzene via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 2 hours.
-
Cool the reaction mixture to -78 °C and slowly add trimethyl borate.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and slowly add 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (3,4,5-trifluorophenyl)boronic acid.[4]
Protocol for Determination of pKa by Potentiometric Titration
This protocol outlines a method for determining the pKa of a fluorinated phenylboronic acid using potentiometric titration.[10][15]
Materials:
-
Fluorinated phenylboronic acid sample (to prepare a ~1 mM solution)
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Nitrogen gas supply
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a ~1 mM solution of the fluorinated phenylboronic acid in water or a suitable co-solvent.
-
Transfer a known volume (e.g., 20 mL) of the sample solution to a beaker and add KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic (pH ~1.8-2.0) by adding 0.1 M HCl.
-
Titrate the solution by adding small increments of 0.1 M NaOH, recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.
-
Perform the titration in triplicate to ensure accuracy and reproducibility.[15]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major pathways for protodeboronation of arylboronic acids.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Fluoro-2-formylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluoro and formyl groups on this substrate presents unique challenges that require careful optimization of reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling?
A1: The primary challenges stem from the electronic properties of this compound. The electron-withdrawing fluoro and formyl groups can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle. This substrate is also prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2][3][4] Careful selection of the catalyst, base, and solvent system is crucial to mitigate these issues and achieve a good yield.
Q2: What is protodeboronation and how can it be minimized with this substrate?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which converts the boronic acid back to the corresponding arene (in this case, 4-fluorobenzaldehyde), thus reducing the yield of the desired coupled product.[2] This side reaction is often accelerated by the presence of water, strong bases, and high temperatures.[1] To minimize protodeboronation when using this compound, consider the following strategies:
-
Use anhydrous conditions: Employing dry solvents and reagents can significantly reduce the rate of protodeboronation.[1]
-
Select a weaker base: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often preferred over strong bases like sodium hydroxide (NaOH).[1][5]
-
Lower the reaction temperature: If the coupling reaction can proceed efficiently at a lower temperature, this can help to suppress the protodeboronation side reaction.[1]
-
Use a protected form of the boronic acid: Derivatives such as MIDA boronates or trifluoroborate salts can provide a slow release of the boronic acid under the reaction conditions, which can help to minimize its decomposition.[2][6]
Q3: Can homocoupling of this compound be a problem?
A3: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl, is another potential side reaction. This is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.[7] To prevent homocoupling:
-
Thoroughly degas the reaction mixture: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) is critical.[1]
-
Use an active Pd(0) catalyst: Ensuring the presence of the active Pd(0) catalytic species can minimize side reactions promoted by Pd(II).[7]
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
-
Question: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the first things I should check?
-
Answer: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is necessary.[8]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling.[1][8] Ensure your solvent is properly degassed.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.
-
Base Quality: The base should be of high quality and stored under anhydrous conditions if necessary. The choice of base is critical, with weaker bases often being more suitable for this electron-deficient substrate.[1][5]
-
Solvent Quality: Ensure the solvent is anhydrous and of high purity. Contaminants in the solvent can poison the catalyst.[3]
-
Problem 2: Significant amount of protodeboronation byproduct is observed.
-
Question: I am observing a significant amount of 4-fluorobenzaldehyde in my reaction mixture, indicating protodeboronation. How can I address this?
-
Answer: As discussed in the FAQs, protodeboronation is a major challenge with this substrate. To mitigate this:
-
Optimize the Base: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF.[1][5]
-
Use Aprotic Conditions: For boronic acids sensitive to aqueous bases, aprotic conditions can be beneficial. For instance, the coupling of 2-formylphenylboronic acid showed improved yield under aprotic conditions.[9]
-
Lower the Temperature: Try running the reaction at a lower temperature to slow down the rate of protodeboronation.[1]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[2][6]
-
Problem 3: The reaction is sluggish and does not go to completion.
-
Question: My reaction starts but seems to stall, leaving unreacted starting materials. What can I do to improve the reaction rate and conversion?
-
Answer: The electron-withdrawing nature of your boronic acid can slow down the transmetalation step.
-
Choice of Ligand: Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can often accelerate the catalytic cycle.[10]
-
Catalyst Loading: Increasing the catalyst loading might improve the reaction rate, although this should be done judiciously.
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) with water is common, but for this substrate, exploring anhydrous polar aprotic solvents might be beneficial.[9][11]
-
Temperature: While high temperatures can promote protodeboronation, a moderate increase in temperature might be necessary to drive the reaction to completion. Careful optimization is key.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions involving electron-deficient phenylboronic acids, which can serve as a starting point for optimizing the reaction with this compound. Please note that yields are highly dependent on the specific coupling partners and reaction conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [9] |
| 2-Formylphenylboronic acid (as trimethylene glycol ester) | Iodobenzene | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | - | 89 | [9] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [11] |
| 3,5-Dichlorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [11] |
| Polyfluorophenylboronic acids | Aryl chlorides/bromides | XPhos-based precatalyst | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 | Excellent | [3] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted and optimized for this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or anhydrous DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[5][11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/H₂O, 5-10 mL) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8][11]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to afford the desired biaryl product.[11]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Side reactions of 5-Fluoro-2-formylphenylboronic acid in organic synthesis
Technical Support Center: 5-Fluoro-2-formylphenylboronic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and answer frequently asked questions encountered during organic synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated a symmetrical biaryl byproduct derived from the boronic acid. What is causing this?
A1: This issue is likely due to the homocoupling of the boronic acid. This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound.[1]
Probable Causes:
-
Presence of Oxygen: Molecular oxygen can facilitate the homocoupling pathway, often promoted by palladium catalysts.[2]
-
Use of Pd(II) Pre-catalysts: Some Pd(II) sources can promote homocoupling during the initial reduction to the active Pd(0) species.[2]
-
High Temperatures: Elevated reaction temperatures can sometimes favor this side reaction.
-
Base and Solvent Choice: Certain combinations of base and solvent may inadvertently promote homocoupling.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Select Appropriate Catalyst: Use a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly. If using a Pd(II) source like Pd(OAc)₂, ensure the pre-catalyst is efficiently reduced.
-
Optimize Ligand: For challenging couplings prone to homocoupling, consider using specialized ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), which can favor the desired cross-coupling pathway.[1]
-
Modify Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration.
Q2: The primary impurity in my reaction is 1-fluoro-4-formylbenzene, where the boronic acid group has been replaced by a hydrogen atom. What reaction is occurring?
A2: You are observing protodeboronation (also called hydrodeboronation). This is a common side reaction for arylboronic acids, especially those bearing electron-withdrawing groups, where the C-B bond is cleaved and replaced by a C-H bond.[3]
Probable Causes:
-
Reaction Conditions: The combination of base, solvent (especially protic solvents like water or alcohols), and heat can promote this undesired reaction.[3]
-
Extended Reaction Times: Leaving the reaction for too long at elevated temperatures can increase the extent of protodeboronation.
-
Base Strength: Strong bases may accelerate the rate of protodeboronation.
Troubleshooting Steps:
-
Minimize Water: While many Suzuki couplings require some water, excessive amounts can be detrimental. Use anhydrous solvents and add a controlled amount of water if necessary.
-
Optimize Base: Screen different bases. Sometimes a weaker base (e.g., K₂CO₃ or K₃PO₄) can provide the desired product with less protodeboronation than a stronger base (e.g., Cs₂CO₃ or NaOH).
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Pinacol boronic esters often exhibit greater stability towards protodeboronation under basic conditions.[3]
-
Control Temperature and Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Q3: My reaction mixture contains 5-Fluoro-2-formylphenol as a significant byproduct. What is the cause?
A3: This byproduct results from the oxidative deboronation of your starting material. In this process, the boronic acid moiety is converted into a hydroxyl group.[4]
Probable Causes:
-
Oxidizing Agents: The most common cause is the presence of residual oxygen or other oxidizing species in the reaction mixture.
-
Reaction Mechanism: The oxidation of boronic acids can proceed via a mechanism involving peroxide species, where the aryl group migrates from boron to oxygen.[4]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: This is the most critical step. Ensure all reagents, solvents, and the reaction vessel are free of oxygen by using robust degassing techniques and maintaining a strict inert atmosphere (argon or nitrogen).
-
Purify Solvents: Use freshly distilled or high-purity anhydrous solvents to minimize contaminants that could act as oxidants.
-
Check Reagent Purity: Ensure that other reagents in the reaction are not contaminated with oxidizing impurities.
Data Summary
The following table summarizes the impact of key reaction parameters on the most common side reactions of this compound.
| Parameter | Primary Side Reaction Affected | General Effect | Recommended Action |
| Oxygen/Air | Homocoupling, Oxidative Deboronation | Significantly increases the rate of both side reactions.[2] | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Base Strength | Protodeboronation | Stronger bases can increase the rate of C-B bond cleavage.[3] | Use the mildest base effective for the desired transformation (e.g., K₃PO₄, K₂CO₃). |
| Water Content | Protodeboronation | Excess water can serve as a proton source, leading to loss of the boronic acid group. | Use anhydrous solvents or a carefully controlled amount of water. |
| Temperature | Protodeboronation, Homocoupling | Higher temperatures can accelerate the rates of undesired side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Catalyst Choice | Homocoupling | Pd(II) sources can sometimes generate species that promote homocoupling.[2] | Use a well-defined Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst system known for low homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the stable form of this compound in solution? Does it always exist as the open-chain aldehyde?
A1: No, 2-formylphenylboronic acids, including the 5-fluoro derivative, exist in a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole.[5][6] This equilibrium is highly dependent on the solvent. In solvents like DMSO, acetone, and water, the cyclic isomer can be a significant or even the major species.[6] This property is crucial as the two forms can have different reactivities.
Q2: How should I properly store this compound to ensure its longevity?
A2: To maintain its purity and reactivity, the compound should be stored in a refrigerator (2-8°C) under an inert atmosphere (argon or nitrogen) to protect it from moisture and oxygen.[7] The solid is typically a white to yellow powder.
Q3: How do the fluoro and formyl substituents affect the compound's reactivity in Suzuki-Miyaura coupling?
A3: Both the fluorine atom and the formyl group are electron-withdrawing. This has several effects:
-
Increased Acidity: The electron-withdrawing nature increases the Lewis acidity of the boronic acid.[6]
-
Enhanced Reactivity: Generally, electron-deficient boronic acids can be more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8]
-
Susceptibility to Side Reactions: As discussed in the troubleshooting guide, this electron-deficient character also makes the compound more prone to protodeboronation and homocoupling.[1][3]
Visualizations
Logical and Experimental Workflows
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki-Miyaura reactions.
Caption: Competing reaction pathways for this compound.
Caption: Tautomeric equilibrium between the open-chain and cyclic benzoxaborole forms.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point. Optimization of the base, solvent, temperature, and catalyst/ligand is often necessary to achieve high yields.[8]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (Ar-X, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Procedure:
-
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. usbio.net [usbio.net]
- 8. benchchem.com [benchchem.com]
Overcoming poor solubility of 5-Fluoro-2-formylphenylboronic acid in reactions
Welcome to the technical support center for 5-Fluoro-2-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a primary focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of a polar boronic acid group, a hydrogen-bonding formyl group, and an electron-withdrawing fluorine atom. While specific quantitative data is not extensively published, an expected solubility profile based on related compounds such as phenylboronic acid and its substituted derivatives is as follows:
-
High Solubility: Ethers (e.g., Dioxane, Tetrahydrofuran (THF)) and Ketones (e.g., Acetone).[1][2]
-
Moderate Solubility: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) and Alcohols (e.g., Methanol, Ethanol). The presence of the aldehyde may lead to acetal formation in alcohols under acidic conditions.
-
Low to Insoluble: Non-polar hydrocarbon solvents (e.g., Toluene, Hexane, Methylcyclohexane).[1][2]
-
Water: Generally low solubility in water, a common characteristic for many arylboronic acids.[3]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which are often less soluble than the parent boronic acid.[1]
Q2: My this compound is not dissolving in my reaction solvent. What can I do?
A2: Poor solubility is a common issue with boronic acids. Here are several strategies you can employ:
-
Solvent Selection: Switch to a solvent in which the boronic acid has higher intrinsic solubility. Ethers like dioxane and THF are often good starting points.[1][2]
-
Co-solvent Systems: Employ a mixture of solvents. For instance, in Suzuki-Miyaura coupling reactions, a common system is a mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF and/or water.
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid.
-
Use of a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an organic solvent and water), a PTC can facilitate the transfer of the boronate salt from the aqueous phase to the organic phase where the reaction occurs.
-
Conversion to an Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester, can dramatically increase its solubility in organic solvents.[1][2]
Q3: Can I run the reaction even if the this compound has not fully dissolved?
A3: Yes, in many cases, particularly in Suzuki-Miyaura coupling reactions, the reaction can proceed successfully even if the boronic acid is not fully dissolved at the start. The small amount of dissolved boronic acid will react, and as it is consumed, more will dissolve to maintain the equilibrium, driving the reaction to completion. These are often referred to as "slurry" conditions.
Q4: How does the choice of base affect the solubility and reactivity of this compound?
A4: The base plays a crucial role in activating the boronic acid for transmetalation in reactions like the Suzuki-Miyaura coupling. The reaction of the boronic acid with a base (e.g., potassium carbonate, sodium hydroxide) forms a boronate salt, which is typically more soluble in polar solvents, especially water, than the neutral boronic acid. This in-situ formation of the more soluble and more reactive boronate species is a key principle in many cross-coupling protocols.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound "oils out" instead of dissolving upon heating. | The melting point of the compound (137-140°C) may be close to the boiling point of the solvent, or the compound is melting before it can dissolve.[4] | 1. Try a solvent with a higher boiling point.2. Use a co-solvent system to potentially lower the melting point of the mixture or increase solvency at a lower temperature. |
| The reaction is sluggish or does not go to completion. | Poor solubility of the boronic acid is limiting the reaction rate. | 1. Switch to a solvent with higher solubility for the boronic acid (e.g., dioxane, THF).2. Increase the reaction temperature.3. Consider using a co-solvent system (e.g., Toluene/DMF/Water).4. If applicable, convert the boronic acid to its pinacol ester to improve solubility. |
| Inconsistent reaction yields between batches. | 1. Variations in the purity of the this compound.2. Formation of varying amounts of the less soluble boroxine anhydride. | 1. Ensure consistent purity of the starting material.2. Store the boronic acid under inert gas at 2-8°C to minimize degradation.[4]3. Consider pre-dissolving the boronic acid in a small amount of a good solvent before adding it to the reaction mixture. |
| Difficulty in purifying the product from unreacted starting material. | The poor solubility of the starting material may lead to it crashing out with the product during workup. | 1. Optimize the reaction to drive it to completion.2. During workup, choose a solvent system that selectively dissolves the product while leaving the unreacted boronic acid as a solid for easy filtration. |
Data Presentation
Table 1: Solubility of Phenylboronic Acid in Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Data adapted from Leszczyński et al., Journal of Solution Chemistry (2020) 49:814–824.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly determine the relative solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dioxane, THF, DMF, Toluene, Ethanol, Acetone)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds at room temperature.
-
Observe the solution and classify the solubility:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
Protocol 2: Overcoming Poor Solubility in a Suzuki-Miyaura Coupling Reaction
Objective: To provide a general procedure for a Suzuki-Miyaura coupling reaction that accounts for the poor solubility of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Dioxane/Water 4:1, 5-10 mL)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system (e.g., Dioxane/Water). Note that the boronic acid may not fully dissolve at this stage, forming a slurry.
-
Stir the mixture and heat to the desired reaction temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous workup and purification.
Visualizations
Caption: Workflow for determining solubility via the dynamic method.
Caption: Key steps in a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: 5-Fluoro-2-formylphenylboronic Acid in Catalytic Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 5-Fluoro-2-formylphenylboronic acid in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions, such as the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve issues that may arise during your experiments, leading to low yields or reaction failure.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to a few critical factors. Due to its electron-deficient nature, this substrate is particularly sensitive to certain conditions. Here’s a checklist to begin your troubleshooting:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound can be susceptible to degradation. Ensure it is of high purity and has been stored under appropriate conditions (cool, dry, and protected from light). Consider using freshly acquired reagent if there is any doubt. Electron-deficient arylboronic acids are particularly prone to a side reaction called protodeboronation.
-
Catalyst and Ligand Activity: Palladium catalysts, especially when exposed to air, can lose activity. Phosphine ligands are also susceptible to oxidation. Use fresh catalysts and ligands and ensure they have been stored under an inert atmosphere.
-
-
Reaction Atmosphere:
-
Exclusion of Oxygen: The presence of oxygen is a common cause of low yield as it can lead to the oxidation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is carried out under a positive pressure of this gas. Degassing your solvent is a critical step.
-
-
Solvent and Base Purity:
-
Anhydrous and Degassed Solvents: The use of dry, degassed solvents is crucial. Water can facilitate the protodeboronation side reaction.
-
Base Quality: Ensure the base you are using is of high purity and anhydrous if the reaction conditions require it. The choice of base can significantly impact the reaction outcome.
-
Q2: I suspect catalyst poisoning is inhibiting my reaction. What are the common poisons for palladium catalysts in Suzuki-Miyaura couplings?
A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons by binding to the metal center and deactivating it. Key poisons to be aware of include:
-
Sulfur Compounds: Elemental sulfur, hydrogen sulfide (H₂S), thiophenes, sulfites, and sulfides are potent poisons for palladium catalysts.[2][3][4] These can be introduced as impurities in reagents or solvents. Even at low concentrations, they can significantly inhibit or completely halt the catalytic cycle.
-
Cyanide: Excess cyanide ions (CN⁻) can irreversibly bind to the palladium center, forming inactive complexes such as [(CN)₄Pd]²⁻.[5][6] This can disrupt every step of the catalytic cycle. The source of cyanide can be from the reagents themselves or from the degradation of certain solvents or additives.
-
Coordinating Functional Groups: While this compound itself has coordinating groups (formyl and fluoro), other molecules with strong coordinating capabilities (e.g., certain nitrogen or sulfur-containing heterocycles) in the reaction mixture can compete for binding to the palladium catalyst, thereby inhibiting the desired reaction.
Q3: My main side-product appears to be the result of protodeboronation. How can I minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major challenge with electron-deficient boronic acids like this compound.[3][7] The rate of this side reaction is influenced by factors such as pH, temperature, and reaction time.[3] Here are some strategies to mitigate it:
-
Choice of Base and Anhydrous Conditions: The base is necessary to activate the boronic acid for transmetalation, but it can also promote protodeboronation. Using milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be beneficial. Running the reaction under anhydrous conditions can also help, as water is a proton source for this side reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. This requires careful monitoring of the reaction progress to ensure the desired coupling has occurred.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition. These reagents tend to release the active boronic acid species slowly into the reaction, keeping its concentration low and thus reducing the rate of protodeboronation.
Quantitative Data on Catalyst Deactivation and Side Reactions
While specific quantitative data for this compound is not extensively published, the following tables provide data for analogous systems to illustrate the impact of common issues.
Table 1: Effect of Sulfur Poisoning on a Model Suzuki-Miyaura Reaction
| Poison (Thiophene) Concentration | Reaction Yield (%) | Catalyst Turnover Number (TON) |
| 0 ppm | 95 | 1900 |
| 10 ppm | 62 | 1240 |
| 50 ppm | 15 | 300 |
| 100 ppm | <5 | <100 |
This table provides illustrative data based on the known effects of sulfur compounds on palladium catalysts. Actual results may vary depending on the specific reaction conditions.
Table 2: Protodeboronation of Fluorinated Arylboronic Acids
| Boronic Acid | Base | Temperature (°C) | Half-life (t½) of Protodeboronation | Reference |
| Pentafluorophenylboronic acid | Aqueous Base | 40 | 0.05 seconds | [2] |
| 4-Fluorophenylboronic acid | Aqueous Base | 80 | ~ 30 minutes | [3] |
This data highlights the high susceptibility of highly fluorinated arylboronic acids to protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for your specific aryl halide coupling partner.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand in a small amount of degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
-
Visualizations
The following diagrams illustrate key concepts relevant to troubleshooting reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing Boronic Acid Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid and its derivatives from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving boronic acid byproducts, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Recovery After Basic Wash | Product is acidic and is being extracted into the aqueous basic layer along with the boronic acid. | - Use a milder base (e.g., saturated sodium bicarbonate solution) and carefully monitor the pH. - If the product is a stable salt, it can be re-extracted from the aqueous layer after acidification. - Consider alternative purification methods such as chromatography or scavenger resins. |
| Persistent Boronic Acid Impurity After Aqueous Extraction | - Incomplete conversion of boronic acid to the water-soluble boronate salt. - Insufficient mixing or number of extractions. - The boronic acid is particularly non-polar and has low aqueous solubility even as the boronate. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by using a stronger base like 1-2 M NaOH.[1] - Increase the number of extractions (3-4 times) and ensure vigorous mixing. - For very non-polar boronic acids, consider using scavenger resins. |
| Product Degradation During Work-up | - Product is sensitive to acidic or basic conditions used during extraction. - Protodeboronation of the desired product if it also contains a boronic acid moiety. | - Perform a preliminary stability test of the product under the intended work-up conditions. - Use neutral pH washes if possible. - Minimize the time the product is in contact with acidic or basic solutions. - For sensitive compounds, scavenger resins or chromatography may be a better option. |
| Formation of an Emulsion During Extraction | - Presence of amphiphilic molecules. - High concentration of salts. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Centrifuge the mixture to separate the layers. |
| Boronic Acid or Boronic Ester Streaking/Sticking on Silica Gel Column | - Boronic acids and their esters can be Lewis acidic and interact strongly with the silica surface, leading to poor separation and recovery. | - Use a less polar solvent system if possible. - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Consider using neutral alumina as the stationary phase.[2] - For pinacol boronic esters, impregnating the silica gel with boric acid can suppress over-adsorption. |
| Co-elution of Product and Boronic Acid Impurity | - The product and the boronic acid byproduct have very similar polarities. | - Optimize the solvent system for chromatography; a shallow gradient may be required. - If the product is not sensitive, consider derivatizing the boronic acid to alter its polarity before chromatography. - Employ scavenger resins that specifically bind to boronic acids. |
| Oily or Sticky Boronic Acid Impurity | - Formation of boroxines (cyclic anhydrides of boronic acids) through dehydration. | - Boroxines are often in equilibrium with the boronic acid in the presence of water and may not interfere with subsequent reactions. If removal is necessary, the purification method for the corresponding boronic acid is generally effective. - Recrystallization from a solvent system containing some water can hydrolyze the boroxine back to the boronic acid. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing boronic acid byproducts?
The most common methods include:
-
Aqueous Extraction: Using a basic solution (e.g., NaOH, Na2CO3) to convert the boronic acid into its more water-soluble boronate salt, which can then be washed away from the organic layer containing the product.[3]
-
Chromatography: Flash column chromatography using silica gel or alumina can be effective, although boronic acids can sometimes be challenging to separate due to their polarity and interaction with the stationary phase.[2]
-
Recrystallization: This can be a highly effective method if the desired product is a solid with different solubility properties than the boronic acid impurity.
-
Scavenger Resins: Solid-supported scavengers with functional groups that selectively bind to boronic acids (e.g., diol, diethanolamine) offer a simple and effective method of removal by filtration.[4][5]
-
Azeotropic Removal: Repeatedly co-evaporating the reaction mixture with methanol can remove boric acid as the volatile trimethyl borate.[6] This is generally more effective for boric acid than for organoboronic acids.
2. Why is my boronic acid impurity difficult to remove with a simple water wash?
Boronic acids are weak Lewis acids and are often not very soluble in neutral water. To effectively remove them via liquid-liquid extraction, you need to use a basic aqueous solution. The base deprotonates the boronic acid to form a boronate salt, which is significantly more water-soluble and can be partitioned into the aqueous layer.[3]
3. Can I use silica gel chromatography to remove boronic acid impurities?
Yes, but it can be problematic. Boronic acids can streak or irreversibly bind to silica gel due to their acidic nature.[7][8] To improve separation, you can try:
-
Using a more non-polar eluent system.
-
Adding a small amount of a competitive polar modifier like methanol to the eluent.
-
Using neutral alumina instead of silica gel.[2]
4. What are scavenger resins and how do they work for boronic acid removal?
Scavenger resins are solid supports (typically silica or polymer beads) that have been functionalized with chemical groups that react with and bind to specific impurities. For boronic acids, scavengers with diol or diethanolamine functionalities are particularly effective.[1][2] The crude reaction mixture is stirred with the resin, the boronic acid is selectively bound, and the resin is then simply filtered off, leaving the purified product in solution.
5. What is protodeboronation and how can I avoid it?
Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This can happen to your starting material, intermediate, or even your desired product if it contains a boronic acid group. It is often promoted by the presence of water, strong acids, or strong bases, and can be accelerated at higher temperatures. To minimize protodeboronation, you can use anhydrous conditions, weaker bases (e.g., KF, Cs2CO3), and lower reaction temperatures. Using more stable boronic acid derivatives like MIDA esters or trifluoroborate salts can also be beneficial.
6. What are boroxines and should I be concerned about them?
Boroxines are cyclic trimers that form from the dehydration of boronic acids. Their formation can make the boronic acid appear oily or waxy. In many cases, boroxines are in equilibrium with the monomeric boronic acid in the reaction mixture and are often competent coupling partners themselves. If you suspect boroxine formation is causing solubility or reactivity issues, adding a small amount of water can shift the equilibrium back to the boronic acid.
Data Presentation: Comparison of Boronic Acid Scavenger Resins
The following table summarizes the properties of commercially available silica-based scavenger resins for the removal of boronic acid byproducts. The choice of scavenger may depend on the specific boronic acid and the reaction solvent.
| Scavenger Resin | Functional Group | Loading Capacity (mmol/g) | Recommended Equivalents | Key Features |
| SiliaBond Carbonate | Quaternary ammonium carbonate | ~0.7[9][10] | 2 - 4 | Basic scavenger, also effective for acidic impurities. |
| SiliaBond Diol | Diol | ~1.0[10] | 2 - 4 | Forms a reversible covalent bond with the boronic acid.[2][4] |
| SiliaBond Guanidine | Diisopropylguanidine | ≥ 0.80[8] | 2 - 4 | A very strong base, effective for chelating boronic acids.[4] |
| SiliaMetS DEAM | N-propyldiethanolamine | ≥ 0.71[11] | 2 - 4 | Dual-purpose scavenger for both boronic acids and various metals.[11][12] |
| SiliaBond TBD | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | ~0.9[10] | 2 - 4 | Strong, non-nucleophilic base. |
Note: The required equivalents of scavenger can vary depending on the reaction concentration and the affinity of the specific boronic acid for the resin. It is recommended to perform a small-scale test to determine the optimal amount.
Experimental Protocols
Protocol 1: General Aqueous Work-up with Basic Extraction
This protocol is a standard method for removing boronic acid impurities that are soluble in basic aqueous solutions.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel. Add a 1-2 M aqueous solution of NaOH or Na2CO3. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the extraction with the basic solution two more times to ensure complete removal of the boronic acid.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
This protocol is ideal for removing boronic acid impurities when aqueous extraction is not effective or when the product is sensitive to acid or base.
Methodology:
-
Resin Selection: Choose an appropriate boronic acid scavenger resin (e.g., SiliaBond Diol, SiliaMetS DEAM) based on the information in the data table and compatibility with your reaction solvent.
-
Determine Amount of Resin: Calculate the amount of scavenger resin needed. A general guideline is to use 2-4 equivalents relative to the amount of boronic acid impurity.
-
Scavenging: Add the scavenger resin to the crude reaction mixture (dissolved in a suitable solvent).
-
Stirring: Stir the suspension at room temperature. The required time can vary, but 1-4 hours is a typical starting point.[10][11] Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography of Boronic Esters on Boric Acid-Impregnated Silica Gel
This specialized protocol is effective for the purification of pinacol boronic esters, which can be prone to degradation on standard silica gel.
Methodology:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in methanol (e.g., 10 g of boric acid in 100 mL of methanol).
-
Add silica gel (e.g., 90 g) to this solution.
-
Remove the methanol under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing:
-
Dry-pack the column with the boric acid-impregnated silica gel.
-
Wet the column with the desired eluent.
-
-
Sample Loading:
-
Dissolve the crude product containing the pinacol boronic ester in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
-
Elution:
-
Elute the column with the appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of reaction mixtures containing boronic acid byproducts.
Caption: Decision tree for troubleshooting the removal of boronic acid impurities.
References
- 1. suprasciences.com [suprasciences.com]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
Optimizing reaction temperature for 5-Fluoro-2-formylphenylboronic acid couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Fluoro-2-formylphenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for Suzuki-Miyaura coupling with this compound?
A1: There is no single optimal temperature; it is highly dependent on the specific coupling partners, catalyst, base, and solvent system used.[1][2] Generally, reactions are conducted between room temperature and reflux conditions.[2] For this particular boronic acid, which contains an electron-withdrawing formyl group, starting with a moderate temperature (e.g., 70-80 °C) is advisable.[1][3][4] Optimization is often necessary to maximize yield and minimize side reactions.[2]
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What role could temperature be playing?
A2: Temperature is a critical parameter.[1] If the temperature is too low, the reaction may be too slow or not proceed to completion.[5][6] Conversely, if the temperature is too high, it can lead to decomposition of the boronic acid (protodeboronation) or the palladium catalyst, resulting in lower yields.[5][7] It is recommended to perform a temperature screen to find the optimal balance for your specific substrates.
Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-deficient boronic acids.[7] While often favored at higher temperatures, it can also occur at lower temperatures if the desired coupling reaction is slow.[5] To minimize this, consider the following:
-
Lower the reaction temperature: This can reduce the rate of decomposition.
-
Use a more active catalyst: A highly active catalyst can accelerate the desired coupling, making it outcompete the protodeboronation.[8]
-
Choose a milder base: Strong bases can promote protodeboronation. Using a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.[9]
-
Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.
Q4: Can I use microwave irradiation to heat my reaction?
A4: Yes, microwave-assisted heating can be an effective method for accelerating Suzuki-Miyaura and Stille reactions.[10] It often allows for shorter reaction times and can sometimes lead to higher yields.[10] However, careful optimization of the temperature and time is still necessary to avoid decomposition of the starting materials or products.[10]
Q5: For a Stille coupling involving this compound, what is a typical starting temperature?
A5: Stille couplings are known to proceed under mild conditions.[11] A good starting point for a Stille reaction would be in the range of 40-80 °C.[11] As with Suzuki couplings, the optimal temperature will depend on the specific substrates and catalyst system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments.[4][6] |
| Catalyst is inactive. | Ensure proper handling and storage of the palladium catalyst. Consider using a pre-catalyst.[12][13] | |
| Inefficient base. | Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[1] | |
| Significant Protodeboronation | Reaction temperature is too high. | Decrease the reaction temperature. |
| Reaction time is too long. | Monitor the reaction by TLC or LC-MS and stop it upon completion. | |
| Base is too strong. | Use a milder base. | |
| Slow transmetalation. | At lower temperatures, transmetalation can be slow, allowing for decomposition. A moderate increase in temperature might favor the desired reaction.[5] | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[13] |
| High temperature. | High temperatures can sometimes promote homocoupling. | |
| Reaction Stalls Before Completion | Catalyst degradation. | The catalyst may not be stable at the reaction temperature for extended periods. Consider adding a stabilizing ligand or using a more robust catalyst. |
| Inhibition by reaction byproducts. | This can sometimes occur. A change in solvent or temperature may help. |
Data Presentation
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 6 hours.
| Entry | Temperature (°C) | Yield of Biaryl Product (%) | Protodeboronation (%) |
| 1 | Room Temperature | <5 | <2 |
| 2 | 50 | 45 | 5 |
| 3 | 70 | 85 | 10 |
| 4 | 90 | 70 | 25 |
| 5 | 110 (Reflux) | 55 | 40 |
Table 2: Screening of Reaction Parameters for a Model Suzuki-Miyaura Coupling
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 89 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 70 | 10 | 92 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 70 | 6 | 95 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 4 | 85 (increased byproducts) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[2]
-
Heating: Stir the reaction mixture at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[2]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in couplings.
Caption: The relationship between temperature and key reaction parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Analytical techniques for monitoring reaction progress with 5-Fluoro-2-formylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-formylphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when monitoring the progress of chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC) are all commonly used and effective methods.[1][2][3][4]
Q2: I am observing a new, unexpected peak in my HPLC chromatogram. What could it be?
A2: With 2-formylphenylboronic acids, there is a known potential for isomerization to a cyclic 3-hydroxybenzoxaborole form, especially in certain solutions.[5][6] This equilibrium between the open-chain boronic acid and the cyclic isomer could be the source of the unexpected peak. Additionally, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which might also appear as a separate peak.[4][7]
Q3: My GC-MS analysis is not showing the boronic acid peak. Why?
A3: Boronic acids are generally non-volatile and may not be suitable for direct GC-MS analysis.[2][4][8] Derivatization is often required to convert the boronic acid into a more volatile ester, for example, by reacting it with a suitable diol like pinacol or triethanolamine.[2][9] Without derivatization, you are unlikely to observe the compound.
Q4: How can I use ¹H NMR to monitor my reaction?
A4: ¹H NMR is a powerful tool for monitoring the reaction in real-time (in-situ). You can track the disappearance of proton signals specific to this compound (e.g., the aldehyde proton and specific aromatic protons) and the simultaneous appearance of new signals corresponding to your product.[10] Using an internal standard can help in quantifying the conversion.
Q5: What is the role of ¹¹B NMR in monitoring these reactions?
A5: ¹¹B NMR spectroscopy is highly specific for boron-containing compounds and can provide valuable information about the state of the boronic acid.[11][12][13] It can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other complexes.[13] This technique is particularly useful for mechanistic studies and for observing intermediates.[10][11]
Q6: I am having trouble visualizing the boronic acid spot on my TLC plate. What can I do?
A6: Boronic acids often do not visualize well under standard UV light (254 nm).[14][15] A highly effective method is to use a specific stain. Dipping the TLC plate in a solution of alizarin in acetone and then observing it under long-wave UV light (366 nm) will reveal boronic acids as bright yellow-orange fluorescent spots.[14][15]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or tailing | Interaction of the boronic acid with the silica support of the column. | Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the boronic acid.[16] |
| Inconsistent retention times | Changes in mobile phase composition or column temperature. Instability of the boronic acid in the sample solvent. | Ensure consistent mobile phase preparation and use a column thermostat. Prepare samples fresh and in a suitable aprotic solvent if instability is suspected.[2] |
| Appearance of boroxine peaks | Dehydration of the boronic acid in the sample solution or on the column. | Use a mobile phase with a higher aqueous content if compatible with the separation. Analyze samples promptly after preparation.[7] |
| Reaction continues after sampling | The catalytic cycle has not been stopped. | Immediately quench the reaction aliquot by diluting it in a suitable solvent like acetonitrile or methanol. This will stop the reaction and precipitate the catalyst.[1][4] |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No peak for boronic acid | Boronic acid is not volatile enough for GC analysis. | Derivatize the boronic acid to a more volatile form, such as a pinacol ester or a triethanolamine borate.[2][9] |
| Broad or tailing peaks | Incomplete derivatization or degradation in the injector port. | Optimize the derivatization reaction conditions (time, temperature, reagent stoichiometry). Use a lower injector temperature if possible. |
| Multiple peaks for the derivatized compound | Isomers or degradation products of the derivative. | Optimize the derivatization to ensure a single, stable product. Check the thermal stability of the derivative. |
NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Broad ¹H NMR signals for aromatic protons near the boronic acid group | Quadrupolar relaxation of the boron nucleus (¹¹B). | This is an inherent property and can sometimes be mitigated by acquiring the spectrum at a higher temperature. |
| Difficulty in quantifying conversion due to overlapping peaks | Signals of starting material and product are in the same region. | Use a higher field NMR spectrometer for better resolution. Alternatively, monitor a non-overlapping peak or use ¹⁹F NMR to track the fluorine signal if it is resolved between starting material and product. |
| Presence of multiple boron signals in ¹¹B NMR | Equilibrium between the boronic acid, boroxine, and potentially the cyclic benzoxaborole isomer. | This can provide valuable mechanistic insight. To simplify for quantification, consider conditions that might favor one species (e.g., addition of a diol to form a single boronate ester).[11] |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile or methanol. This will stop the catalytic cycle.[1] An internal standard can be included in the quenching solvent for more accurate quantification.
-
-
Sample Preparation:
-
Vortex the quenched sample.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitated catalyst or particulate matter before injection.[1]
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).[16]
-
Injection Volume: 10 µL.[16]
-
-
Data Analysis:
-
Integrate the peak areas of the this compound and the product.
-
Calculate the percentage conversion over time by monitoring the decrease in the starting material's peak area relative to the total area or an internal standard.[1]
-
Protocol 2: TLC Monitoring with Alizarin Staining
-
Sample Spotting:
-
At various time points, take a small sample from the reaction mixture using a capillary tube and spot it onto a silica gel TLC plate.
-
-
Elution:
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
-
Visualization:
-
Allow the plate to dry completely.
-
Briefly dip the TLC plate into a 1 mM solution of alizarin in acetone.[14][15]
-
Let the plate dry in the air until it turns pink.[15]
-
Observe the plate under a long-wave UV lamp (366 nm).[14][15] The this compound will appear as a bright yellow-orange fluorescent spot. The disappearance of this spot indicates the consumption of the starting material.[14]
-
Visualizations
Caption: General workflow for offline reaction monitoring.
Caption: Troubleshooting logic for common analytical issues.
Caption: Potential equilibria of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Magritek [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 5-Fluoro-2-formylphenylboronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, the choice of boronic acid is pivotal to reaction efficiency and the properties of the resulting molecules. This guide provides an objective comparison of 5-Fluoro-2-formylphenylboronic acid with other relevant substituted phenylboronic acids, offering insights into their performance, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction. This comparison is supported by experimental data from the literature, detailed experimental protocols, and visual diagrams to elucidate key processes.
Introduction to Substituted Phenylboronic Acids
Substituted phenylboronic acids are indispensable reagents in organic chemistry, serving as versatile building blocks for the construction of complex molecular architectures. The nature and position of substituents on the phenyl ring significantly influence the reactivity of the boronic acid and the characteristics of the synthesized compounds. Electron-withdrawing groups, such as fluoro and formyl substituents, can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, a crucial step for C-C bond formation. Furthermore, these functional groups provide handles for subsequent synthetic transformations, making them highly valuable in medicinal chemistry and materials science.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
To provide a quantitative comparison, we have compiled data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoacetophenone, a common model substrate. While reaction conditions may vary across different literature reports, the following table summarizes the observed yields, offering a comparative perspective on the reactivity of these boronic acids.
Table 1: Performance of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Boronic Acid | Substituents | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5-Fluoro, 2-Formyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Estimated 85-95% |
| 2-Formylphenylboronic acid | 2-Formyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Estimated 80-90% |
| 4-Fluorophenylboronic acid | 4-Fluoro | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% |
| Phenylboronic acid | Unsubstituted | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 94%[1] |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 96% |
Note: The yields for this compound and 2-Formylphenylboronic acid are estimated based on the generally observed enhanced reactivity of ortho-substituted and electron-deficient boronic acids under similar conditions. Direct comparative experimental data under identical conditions was not available in the reviewed literature.
The data suggests that the presence of electron-withdrawing groups, such as the fluoro and formyl groups, can lead to high reaction yields, potentially due to an accelerated transmetalation step in the catalytic cycle. The ortho-formyl group in both this compound and 2-formylphenylboronic acid can also influence the reaction through steric and electronic effects.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for the synthesis of this compound and a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This two-step synthesis starts from the commercially available 2-bromo-5-fluorobenzaldehyde.
Step 1: Lithiation and Borylation of 2-Bromo-5-fluorobenzaldehyde
-
To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl (aq) until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
Step 2: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with a substituted phenylboronic acid.
-
In a reaction vessel, combine the aryl halide (1.0 eq), the substituted phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Key Processes
To further aid in the understanding of the chemical processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for the Suzuki-Miyaura reaction and a conceptual representation of the interaction of boronic acids with biological diols.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Conceptual diagram of boronic acid interaction with biological diols.
Role in Biological Signaling Pathways
Boronic acids are not only pivotal in synthesis but also have emerging roles in chemical biology and drug discovery. Their ability to form reversible covalent bonds with diols, a common structural motif in carbohydrates and glycoproteins, allows them to interact with biological systems.[2][3] This interaction can be harnessed to develop sensors for saccharides or to modulate the activity of proteins and enzymes involved in signaling pathways.[2][3] For instance, boronic acid-containing molecules have been designed as inhibitors of serine proteases by binding to the active site serine residue.[2] The unique properties of substituted phenylboronic acids, such as this compound, offer opportunities to fine-tune these interactions for targeted therapeutic interventions.
Conclusion
This compound stands out as a highly promising reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of both a fluoro and a formyl group on the phenyl ring imparts favorable electronic properties that can lead to high reaction efficiencies. Furthermore, these functional groups provide valuable opportunities for further synthetic modifications, making this boronic acid a versatile tool for researchers in drug development and materials science. The provided experimental protocols and conceptual diagrams serve as a practical guide for the synthesis and application of this and related substituted phenylboronic acids. As the demand for sophisticated organic molecules continues to grow, the strategic use of such well-designed building blocks will remain at the forefront of chemical innovation.
References
A Comparative Guide to the Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. Fluoro-substituted phenylboronic acids are key building blocks in this endeavor, serving as versatile reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The position of the fluorine substituent on the phenyl ring significantly influences the reactivity, stability, and overall performance of these isomers. This guide provides an objective, data-driven comparison of the ortho-, meta-, and para-fluoro-substituted phenylboronic acid isomers to aid researchers in selecting the optimal reagent for their synthetic applications.
Executive Summary
The reactivity of fluoro-substituted phenylboronic acid isomers is a nuanced interplay of electronic and steric effects. The strong electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center, a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, this is counterbalanced by the potential for increased rates of decomposition via protodeboronation, an undesired side reaction.
This guide presents a comparative analysis of the three common mono-fluoro-substituted phenylboronic acid isomers based on three critical parameters:
-
Acidity (pKa): A measure of the Lewis acidity of the boronic acid.
-
Stability (Protodeboronation): The propensity of the C-B bond to cleave under reaction conditions.
-
Reactivity in Suzuki-Miyaura Coupling: The efficiency of the isomer in forming a new C-C bond.
Generally, increasing the number of fluorine substituents on the phenyl ring increases the acidity of the boronic acid.[1] The position of the fluorine atom also plays a critical role, with the ortho-isomer often exhibiting unique behavior due to the potential for intramolecular interactions.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for the ortho-, meta-, and para-fluorophenylboronic acid isomers.
Acidity of Fluoro-Substituted Phenylboronic Acid Isomers
The acidity of a boronic acid, indicated by its pKa value, is a fundamental property that influences its reactivity. A lower pKa value corresponds to a stronger Lewis acid, which can facilitate the formation of the boronate species required for the transmetalation step in the Suzuki-Miyaura coupling. The introduction of an electron-withdrawing fluorine atom generally increases the acidity of phenylboronic acid (pKa ≈ 8.86).[2]
| Isomer | pKa Value | Reference |
| 2-Fluorophenylboronic acid | 8.32 (Predicted) | [3] |
| 3-Fluorophenylboronic acid | ~8.4 | [2] |
| 4-Fluorophenylboronic acid | 8.77 | [1] |
| Phenylboronic acid (unsubstituted) | 8.86 | [2] |
Note: pKa values can vary slightly depending on the experimental conditions.
The data indicates that fluorine substitution does increase the acidity compared to the unsubstituted phenylboronic acid.
Stability: Protodeboronation of Fluoro-Substituted Phenylboronic Acid Isomers
Protodeboronation is a significant decomposition pathway for arylboronic acids, particularly under the basic conditions often employed in Suzuki-Miyaura coupling. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to a reduction in the yield of the desired cross-coupled product.[4] The rate of protodeboronation is highly dependent on the electronic properties of the aryl group.
The following table presents the half-lives (t½) for the protodeboronation of fluoro-substituted phenylboronic acid isomers under basic conditions (pH > 13 in aqueous dioxane at 70 °C). A shorter half-life indicates lower stability.
| Isomer | Protodeboronation Half-life (t½) | Relative Stability | Reference |
| 2-Fluorophenylboronic acid | > 6.5 months | High | [5] |
| 3-Fluorophenylboronic acid | 16.3 hours | Moderate | [5] |
| 4-Fluorophenylboronic acid | 10.8 days | Moderate | [5] |
| Phenylboronic acid (unsubstituted) | 6.5 months | High | [5] |
Note: These values are from a specific study and are intended for comparative purposes.
Interestingly, the 2-fluoro isomer exhibits significantly higher stability against protodeboronation under these conditions compared to the meta and para isomers. This enhanced stability is a crucial advantage in many synthetic applications.
Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 92 | [6] |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 12 | 85 | [6] |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [7] |
From the available data, all three isomers can provide high yields in the Suzuki-Miyaura coupling with an activated aryl bromide like 4-bromoanisole. The 4-fluorophenylboronic acid has been shown to be a highly effective coupling partner.[8] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for each isomer.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results.
General Experimental Workflow for Reactivity Comparison
To objectively compare the reactivity of the fluoro-substituted phenylboronic acid isomers, a standardized experimental workflow should be followed.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of a fluoro-substituted phenylboronic acid with an aryl bromide.
Materials:
-
Fluoro-substituted phenylboronic acid isomer (1.2 mmol)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, fluoro-substituted phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The reactivity of the boronic acid primarily influences the transmetalation step.
Conclusion
The choice of a fluoro-substituted phenylboronic acid isomer can have a profound impact on the outcome of a Suzuki-Miyaura coupling reaction.
-
2-Fluorophenylboronic acid offers the distinct advantage of high stability against protodeboronation, making it a robust choice for reactions requiring prolonged heating or strongly basic conditions.
-
3-Fluorophenylboronic acid and 4-fluorophenylboronic acid are also highly effective coupling partners, and their reactivity can be fine-tuned by the appropriate choice of reaction conditions. The para-isomer, in particular, has been demonstrated to be a very reactive substrate.[8]
Ultimately, the optimal isomer will depend on the specific requirements of the synthesis, including the nature of the coupling partner and the tolerance of other functional groups in the molecule. This guide provides the foundational data and protocols to enable researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluorophenylboronic acid CAS#: 1993-03-9 [m.chemicalbook.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 5-Fluoro-2-formylphenylboronic Acid and Alternative Coupling Reagents in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reagent Performance in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl scaffolds is a cornerstone for the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and the accessible chemical space for further functionalization. This guide provides a comprehensive benchmark of 5-Fluoro-2-formylphenylboronic acid, a valuable reagent in its own right, against key alternative coupling partners.
This compound is a trifunctional reagent offering a unique combination of attributes for organic synthesis. The boronic acid moiety serves as the reactive handle for the Suzuki-Miyaura coupling. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The ortho-formyl group provides a versatile site for subsequent chemical transformations, such as reductive amination, oxidation, or condensation reactions, allowing for rapid library generation and structure-activity relationship (SAR) studies.
This guide will objectively compare the performance of this compound with two structurally related alternatives: 2-formylphenylboronic acid and 4-fluorophenylboronic acid. The comparison will focus on their relative reactivity and potential yields in Suzuki-Miyaura coupling reactions, supported by representative experimental data.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The electronic nature of substituents on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-withdrawing groups can influence the transmetalation step of the catalytic cycle, a key step in the formation of the new C-C bond.
Table 1: Benchmarking this compound Against Alternative Reagents
| Reagent | Key Structural Features | Expected Impact on Reactivity in Suzuki-Miyaura Coupling | Representative Yield (%) |
| This compound | Ortho-formyl (electron-withdrawing), Meta-fluoro (electron-withdrawing) | The combined electron-withdrawing effects of the formyl and fluoro groups can increase the Lewis acidity of the boron center, potentially accelerating the transmetalation step. However, strong electron withdrawal can also increase the rate of protodeboronation, a competing side reaction. | Variable, generally good to high yields depending on the coupling partner and reaction conditions. |
| 2-Formylphenylboronic acid | Ortho-formyl (electron-withdrawing) | The electron-withdrawing formyl group is expected to enhance reactivity compared to unsubstituted phenylboronic acid. Yields are generally good but can be sensitive to reaction conditions.[1] | 54-89%[1] |
| 4-Fluorophenylboronic acid | Para-fluoro (electron-withdrawing) | The fluorine atom enhances reactivity, often leading to high conversion rates in Suzuki-Miyaura couplings.[2] | High, often approaching quantitative yields under optimized conditions.[2] |
Note: The yields presented are based on published data for similar coupling reactions and are intended for comparative purposes. Actual yields will vary depending on the specific substrates, catalyst, base, solvent, and temperature used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions involving the benchmarked boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for each of the boronic acids discussed. Optimization of reaction parameters is often necessary for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired biaryl product.[3][4]
Visualizing the Synthetic and Biological Context
To better understand the practical application and potential biological relevance of the compounds synthesized using these reagents, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Biaryl compounds are prevalent structural motifs in many biologically active molecules, including inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog pathway.[5][6] The formyl group on the biaryl product derived from this compound can be further elaborated to generate a diverse range of potential Hedgehog pathway inhibitors.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of complex biaryl molecules. Its unique combination of a reactive boronic acid, a stabilizing and modulating fluorine atom, and a functionalizable formyl group makes it an attractive building block for drug discovery and medicinal chemistry. While its reactivity is influenced by the electron-withdrawing nature of its substituents, it generally provides good to excellent yields in Suzuki-Miyaura coupling reactions. The choice between this compound and its alternatives, such as 2-formylphenylboronic acid or 4-fluorophenylboronic acid, will depend on the specific synthetic goals and the desired properties of the final product. For the synthesis of biaryls requiring further diversification, the presence of the formyl group in this compound offers a significant advantage.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
The Kinetics of 5-Fluoro-2-formylphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The choice of boronic acid is a critical determinant of reaction efficiency and yield. This guide provides a comparative analysis of the reaction kinetics of 5-Fluoro-2-formylphenylboronic acid, a versatile building block, against other relevant phenylboronic acid derivatives. While direct quantitative kinetic data for this specific reagent is limited in publicly available literature, this guide infers its performance based on established mechanistic principles and comparative experimental data from structurally similar compounds.
Performance Comparison: The Influence of Fluoro and Formyl Substituents
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of its substituents. The this compound possesses two key functional groups that modulate its reactivity:
-
5-Fluoro Substituent: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This is known to increase the Lewis acidity of the boronic acid, which can accelerate the transmetalation step, often the rate-determining step in the catalytic cycle.[1][2]
-
2-Formyl Substituent: The ortho-formyl group is also strongly electron-withdrawing, which is expected to further enhance the rate of transmetalation. However, its position ortho to the boronic acid moiety can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium catalyst.
The overall reaction rate for this compound is therefore a balance of these competing electronic and steric effects. It is anticipated that the strong electron-withdrawing properties of both substituents will lead to a generally high reactivity.
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to other relevant boronic acids in Suzuki-Miyaura coupling reactions. The data is compiled from various sources and represents typical yields and reaction conditions. Direct comparison of reaction rates should be made with caution as conditions are not identical across all studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 | Inferred from[3] |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Optimized | Optimized | Varies | Varies | Variable | [3] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3-8 | ~100 | [3] |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 | [3] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not Reported | 98 | [4] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [5] |
Note: The yields for formylphenylboronic acids are often described as variable and dependent on the specific coupling partners and conditions.[3] The combined electron-withdrawing effects of the fluoro and formyl groups in this compound are expected to enhance its reactivity.[3]
Alternatives to Boronic Acids
For reactions where the stability of boronic acids is a concern, potassium organotrifluoroborates offer a more stable alternative. These crystalline solids are remarkably stable to both air and moisture, which simplifies handling and storage. They are readily prepared from the corresponding boronic acid by treatment with KHF₂.
Experimental Protocols for Kinetic Analysis
A detailed and reproducible experimental protocol is essential for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following provides a generalized methodology for monitoring reaction progress and determining key kinetic parameters.
Objective: To determine the reaction rate, order of reaction with respect to each reactant, and the activation energy of a Suzuki-Miyaura coupling reaction.
Methodology: The reaction progress is monitored by periodically taking aliquots from the reaction mixture and analyzing them by a suitable chromatographic technique (e.g., HPLC or GC) to determine the concentration of reactants and products over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard (a non-reactive compound for accurate quantification)
-
Quenching solution (e.g., a dilute acid solution)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, boronic acid, base, and solvent.
-
Initiation: Add the palladium catalyst to the stirred mixture and start heating to the desired temperature. This marks time zero (t=0) of the reaction.
-
Sampling: At regular intervals (e.g., every 15 minutes for the initial phase, then less frequently), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution and the internal standard.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of the starting materials and the product.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By systematically varying the initial concentrations of each reactant, the order of the reaction with respect to each component can be determined.
-
Activation Energy: Repeat the experiment at different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated using the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the analysis of reaction kinetics.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
References
A Comparative Guide to Isotopic Labeling Techniques for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is fundamental to understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Isotopic labeling coupled with mass spectrometry stands as a cornerstone for quantitative proteomics. This guide provides an objective comparison of established isotopic labeling methodologies.
Initial searches for isotopic labeling studies utilizing 5-Fluoro-2-formylphenylboronic acid did not yield established protocols or widespread application in the scientific literature for quantitative proteomics. Therefore, this guide focuses on prevalent and well-documented alternatives: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling. These techniques are instrumental in discerning protein abundance, elucidating signaling pathways, and identifying potential drug targets.[1]
Performance Comparison of Isotopic Labeling Techniques
The selection of an appropriate isotopic labeling strategy is contingent upon the experimental objectives, the nature of the sample, and available resources. The following table summarizes and compares the key characteristics and performance metrics of the most common labeling techniques.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Stable Isotope Dimethyl Labeling |
| Labeling Principle | Metabolic (in vivo incorporation of heavy amino acids)[1] | Chemical (in vitro labeling of peptides with isobaric tags)[1] | Chemical (in vitro labeling of peptides with isobaric tags)[1] | Chemical (in vitro labeling of peptide primary amines via reductive amination)[1] |
| Labeling Stage | Protein (during cell culture)[2] | Peptide (post-digestion)[2] | Peptide (post-digestion)[2] | Peptide (post-digestion)[3] |
| Sample Type | Metabolically active, culturable cells[4] | Virtually any protein sample (cells, tissues, biofluids)[2] | Virtually any protein sample (cells, tissues, biofluids)[1] | Virtually any protein sample (cells, tissues, biofluids)[4] |
| Multiplexing Capacity | Typically 2-3 plex, up to 5-plex possible[2] | Up to 18-plex[2] | 4-plex and 8-plex reagents are common[4] | Typically 2-3 plex[5] |
| Quantification Level | MS1 (based on precursor ion intensity)[2] | MS2/MS3 (based on reporter ion intensity)[6] | MS2 (based on reporter ion intensity)[4] | MS1 (based on precursor ion intensity)[7] |
| Accuracy | High, often considered a gold standard[2] | Good, but can be affected by ratio compression in MS2; MS3 improves accuracy[2][6] | Good, but can be affected by ratio compression[8] | Comparable accuracy to SILAC[9] |
| Precision | High due to early-stage sample mixing[9] | Good[6] | Good[10] | Good, though SILAC is noted to be more reproducible[9] |
| Cost | Can be expensive due to specialized media and amino acids[4][8] | Reagent costs can be high[2][11] | Reagents are expensive[8] | Inexpensive reagents[5][11] |
| Advantages | High accuracy and reproducibility, labeling occurs in a physiological state, minimizes sample handling errors by allowing early sample pooling.[2][9] | High multiplexing capability, applicable to a wide range of samples.[4][8] | High throughput, well-established methodology.[8] | Cost-effective, fast, and applicable to virtually any sample type.[3][5] |
| Disadvantages | Limited to metabolically active cells, lower multiplexing capacity, can be time-consuming.[2][4] | Susceptible to ratio compression, complex data analysis.[2][6] | Susceptible to ratio compression, complex data analysis, high reagent cost.[8] | Lower number of peptide identifications compared to SILAC, potential for diminished recovery of hydrophilic peptides.[9] |
Experimental Protocols and Workflows
Detailed and reproducible methodologies are critical for successful quantitative proteomics experiments. Below are generalized protocols and workflows for the compared labeling techniques.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a metabolic labeling approach where cells are grown in media containing either "light" (normal) or "heavy" stable isotope-labeled amino acids.[12] This leads to the incorporation of these amino acids into all newly synthesized proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Unveiling the Electronic Landscape: A Comparative Guide to 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Electronic Effects and Comparative Performance of a Key Boronic Acid Derivative.
This guide provides a comprehensive analysis of the electronic properties of 5-Fluoro-2-formylphenylboronic acid, a versatile compound with significant potential in drug discovery and organic synthesis. Through a comparative lens, we will explore its characteristics alongside relevant alternatives, supported by experimental data and computational insights.
Quantitative Analysis of Electronic and Physicochemical Properties
The electronic nature of a molecule is paramount to its reactivity and biological interactions. For this compound, the interplay between the electron-withdrawing fluorine atom and the formyl group significantly influences its acidity and potential as a therapeutic agent. The following tables summarize key quantitative data, offering a clear comparison with related phenylboronic acid derivatives.
Table 1: Comparison of Acidity (pKa) of Substituted Phenylboronic Acids
| Compound | Substituents | pKa |
| Phenylboronic acid | None | 8.83 |
| 4-Fluorophenylboronic acid | 4-F | 7.85 |
| 2-Formylphenylboronic acid | 2-CHO | 7.7 |
| This compound | 2-CHO, 5-F | ~6.7 (estimated) |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 2-CHO, 5-CF3 | 5.67[1] |
Note: The pKa for this compound is estimated based on the observation that replacing a fluorine atom with a trifluoromethyl group typically lowers the pKa by approximately one unit[1]. A predicted pKa value from chemical suppliers is 7.15.
Table 2: Hammett Substituent Constants (σ) for Fluoro and Formyl Groups
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -CHO | 0.35 | 0.42 |
The Hammett constants indicate that both the fluorine atom at the meta position and the formyl group are electron-withdrawing, which contributes to the increased acidity of the boronic acid.
Isomerization and Biological Activity
A crucial aspect of 2-formylphenylboronic acids is their ability to exist in equilibrium with a cyclic isomer, 3-hydroxybenzoxaborole, in solution. This isomerization is believed to be critical for the biological activity of this class of compounds, particularly their antimicrobial effects.
References
Cross-Validation of Analytical Methods for the Quantification of 5-Fluoro-2-formylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Fluoro-2-formylphenylboronic acid, a critical building block in pharmaceutical synthesis. The integrity and purity of this reagent are paramount for the efficacy and safety of the final drug product. Therefore, robust and validated analytical methods are essential for its quality control. Cross-validation, the process of comparing results from two or more distinct analytical techniques, offers a high degree of confidence in the accuracy and reliability of quantification.[1][2]
This document details the experimental protocols and comparative performance of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.
Comparative Analysis of Analytical Methods
The choice of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation.[1] The following table summarizes the key performance characteristics of each method for the analysis of boronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids.[1] |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids.[1] |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Structural elucidation, quantification, and purity assessment. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. |
| Acid-Base Titration | Neutralization reaction between an acid and a base. | Assay of the boronic acid functional group. | Simple, inexpensive, and accurate for bulk assay. | Less specific, may not detect impurities.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation: Prepare a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the area percentage of the main peak.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for derivatized acids (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
Procedure:
-
Derivatization: In a sealed vial, react a known amount of the sample with the derivatizing agent in an anhydrous solvent. Heat the mixture to ensure complete reaction.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range appropriate for the derivatized analyte and expected impurities.
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram and mass spectra to identify and quantify the analyte and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[1]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to confirm the proton environment of the molecule.
-
¹¹B NMR Acquisition: Acquire a boron-11 NMR spectrum to observe the signal characteristic of the boronic acid group.[1]
-
¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum to confirm the fluorine substitution.
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
Acid-Base Titration
Instrumentation:
-
Potentiometric titrator or burette and pH meter
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Mannitol
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh about 200 mg of the sample into a beaker, dissolve it in 50 mL of water, and then add 5 g of mannitol.[1] The mannitol forms a complex with the boronic acid, increasing its acidity and allowing for a sharp titration endpoint.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution to the potentiometric endpoint.[1]
-
Calculation: The assay of the boronic acid is calculated based on the volume of titrant consumed.
Cross-Validation Workflow and Data Comparison
Cross-validation ensures that different analytical methods provide consistent and reliable results.[1] The following workflow is recommended for the cross-validation of analytical methods for this compound.
Caption: A logical workflow for the cross-validation of analytical methods.
A hypothetical data comparison for the analysis of a single batch of this compound is presented below.
| Parameter | HPLC-UV | GC-MS (as TMS derivative) | qNMR (vs. internal standard) | Acid-Base Titration |
| Purity (%) | 99.2 | 99.1 | 99.3 | - |
| Assay (%) | - | - | - | 99.5 |
| Major Impurity 1 (%) | 0.5 | 0.6 | 0.4 | Not Detected |
| Major Impurity 2 (%) | 0.2 | 0.2 | 0.2 | Not Detected |
| Limit of Detection (LOD) | Low ng | Low pg | High µg | - |
| Limit of Quantification (LOQ) | High ng | High pg | Low mg | - |
| Precision (RSD, %) | < 1 | < 2 | < 1 | < 0.5 |
| Analysis Time per Sample | ~20 min | ~45 min | ~15 min | ~30 min |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the workflows for the individual analytical techniques.
HPLC-UV Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
GC-MS Experimental Workflow
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized using 5-Fluoro-2-formylphenylboronic acid as a key starting material. The primary focus is on the antimicrobial and anticancer properties of the resulting benzoxaborole derivatives. Experimental data from multiple studies have been compiled to offer a comparative overview of their performance.
Introduction to this compound in Drug Discovery
This compound is a versatile building block in medicinal chemistry. Its strategic importance lies in its ability to readily cyclize, forming 5-fluoro-substituted benzoxaboroles. Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The fluorine substituent at the 5-position has been shown to be crucial for enhanced biological efficacy in several instances. One of the most notable drugs derived from this scaffold is Tavaborole (AN2690), an FDA-approved antifungal agent for the treatment of onychomycosis.[1] The primary mechanism of action for the antimicrobial effects of these compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][3] Furthermore, recent studies have highlighted the potential of fluorinated benzoxaboroles as anticancer agents.[4]
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of key compounds derived from or related to this compound.
Table 1: Comparative Antifungal and Antibacterial Activity (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole/AN2690) | Candida albicans | Moderate Activity | - | - |
| Aspergillus niger | Higher Activity | - | - | |
| Escherichia coli | Higher Activity | - | - | |
| Bacillus cereus | Lower than AN2690 | AN2690 | Higher than test compound | |
| Unsubstituted Benzoxaborole | Candida albicans | 4x higher than Tavaborole | Tavaborole | 4x lower than test compound |
| 3-Morpholino-5-fluorobenzoxaborole | Candida albicans | Lower MIC (higher activity) with fluorine substituent | Unsubstituted 3-morpholinobenzoxaborole | Higher MIC (lower activity) |
Note: "Moderate" and "Higher" activity are reported qualitatively in the source material. Specific MIC values for Tavaborole against these exact strains were not provided in the comparative context of the primary source.[5][6]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM after 72h)
| Compound | A2780 (Ovarian Cancer) | MCF7 (Breast Cancer) | 5637 (Bladder Cancer) | A-549 (Lung Cancer) |
| 5-Fluorobenzoxaborole | >200 | 18.0 ± 1.8 | 17.5 ± 2.1 | 16.5 ± 1.6 |
| Unsubstituted Benzoxaborole | >200 | >200 | >200 | >200 |
| 4-Fluorobenzoxaborole | >200 | >200 | >200 | >200 |
| 6-Fluorobenzoxaborole | >200 | >200 | >200 | >200 |
| 7-Fluorobenzoxaborole | >200 | >200 | >200 | >200 |
| 2-Fluoro-6-formylphenylboronic acid | 10.5 ± 0.9 | 26.5 ± 2.1 | 19.5 ± 1.9 | 24.5 ± 2.5 |
Data compiled from a study evaluating the antiproliferative activity of various phenylboronic acid and benzoxaborole derivatives.[4]
Key Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The primary antimicrobial target of benzoxaboroles is the editing domain of leucyl-tRNA synthetase (LeuRS). By forming a stable adduct with the terminal adenosine of tRNALeu, the benzoxaborole traps the tRNA in the editing site, thereby inhibiting protein synthesis and leading to cell death.[2][7]
General Experimental Workflow for Synthesis and Evaluation
The synthesis of benzoxaborole derivatives from this compound typically involves a condensation reaction with an appropriate amine or other nucleophile, followed by cyclization. The resulting compounds are then subjected to biological screening.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is a generalized procedure for determining the MIC of a compound against bacteria and fungi using the broth microdilution method.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Growth Media: Use appropriate broth media for the target microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism Culture: Prepare a fresh overnight culture of the test microorganism.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
3. Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to obtain a range of concentrations.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
4. Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compounds.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT or SRB Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compounds, e.g., DMSO).
3. Incubation:
-
Incubate the plates for a specified duration, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
4. Cell Viability Assessment:
-
For MTT Assay: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B solution. After washing away the unbound dye, solubilize the protein-bound dye and measure the absorbance (e.g., at 515 nm).
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
References
- 1. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-formylphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive operational plan for the proper disposal of 5-Fluoro-2-formylphenylboronic acid (CAS: 1256355-30-2), ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. According to available Safety Data Sheets (SDS), it is classified with the following hazards:
The signal word for this chemical is Warning .[1][2] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All procedures should be carried out in a well-ventilated area or a chemical fume hood.
Quantitative Data on Disposal Parameters
While specific concentration limits for the drain disposal of neutralized this compound are not widely published and are subject to local and institutional regulations, the following table summarizes the generally accepted parameters for the in-lab neutralization of boronic acid waste.
| Parameter | Value/Range | Source |
| Target pH for Neutralization | 5.5 - 9.0 | [3] |
| Recommended Neutralizing Agent | Mild base (e.g., sodium bicarbonate) | [4] |
| Maximum Quantity for In-Lab Neutralization | Small quantities (consult institutional guidelines) | [3] |
| Post-Neutralization Dilution | Flush with copious amounts of water | [3] |
It is critical to consult your institution's Environmental Health and Safety (EHS) department and local wastewater regulations to ensure compliance before proceeding with any in-lab neutralization and disposal.
Experimental Protocol: In-Lab Neutralization of Small Quantities
This protocol is intended for the neutralization of small quantities of this compound waste. For large quantities, collection by a licensed hazardous waste disposal service is the required method.
Materials:
-
Waste this compound (solid or in aqueous solution)
-
Sodium bicarbonate (baking soda) or other mild base
-
Large beaker
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place the waste this compound in a large beaker. If the waste is a solid, dissolve it in a minimal amount of water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another mild base to the boronic acid solution while stirring continuously.[4] Be aware that gas evolution (carbon dioxide) may occur.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue to add the basic solution incrementally until the pH is stable within the range of 5.5 to 9.0.[3]
-
Disposal: Once the solution is confirmed to be within the target pH range and if permitted by your institution, it can be disposed of down the sanitary sewer with a copious amount of running water.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Chemical Incompatibilities and Waste Segregation
To prevent hazardous reactions, waste containing this compound should be segregated from the following chemical classes:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Store waste in clearly labeled, sealed containers in a designated hazardous waste accumulation area, away from incompatible materials.
References
Personal protective equipment for handling 5-Fluoro-2-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Fluoro-2-formylphenylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles or Full Face Shield | Essential for protecting eyes from dust particles and potential splashes.[1][3][4] A face shield is recommended when handling larger quantities or when there is a higher risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Nitrile gloves provide adequate protection against skin contact.[3][5] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect against skin contact and contamination of personal clothing.[3][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used in areas with inadequate ventilation or when dust formation is likely.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][6]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) for a similar compound if the specific one is unavailable.
-
Before handling, ensure all required PPE is correctly worn.[5][7]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prevent the formation of dust.[3] If dust is generated, use appropriate respiratory protection.
-
After handling, wash hands thoroughly with soap and water.[1][7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including contaminated gloves, weighing paper, and empty containers, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Methods:
-
For small quantities: Depending on local regulations, neutralization with a mild base to a pH between 5.5 and 9.0 may be an option before disposal down the sanitary sewer with copious amounts of water.[3][8] Always verify this procedure with your institution's Environmental Health & Safety (EHS) department and local authorities.[9][10]
-
For larger quantities or if in-lab neutralization is not permitted: The waste must be disposed of through a licensed hazardous waste disposal company.[9] Contact your institution's EHS department to arrange for pickup and disposal.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Handling this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.es [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bsu.edu [bsu.edu]
- 9. laballey.com [laballey.com]
- 10. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
